molecular formula C7H9ClN2 B3102228 4-Chloro-6-propylpyrimidine CAS No. 141602-33-7

4-Chloro-6-propylpyrimidine

Cat. No.: B3102228
CAS No.: 141602-33-7
M. Wt: 156.61 g/mol
InChI Key: PGPZIGLZSPQJBD-UHFFFAOYSA-N
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Description

4-Chloro-6-propylpyrimidine (CAS 141602-33-7) is an organic compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol. This compound is a chlorinated pyrimidine derivative, a class of heterocyclic aromatics known for their versatility as intermediates in chemical synthesis . Pyrimidine scaffolds are of significant interest in medicinal and agrochemical research, often serving as core structures for the development of active ingredients; for instance, related chloropyrimidines are documented as key intermediates in the synthesis of plant protection agents . As a building block, the chloro group on the pyrimidine ring offers a reactive site for further functionalization, for example, via nucleophilic aromatic substitution, allowing researchers to create a diverse array of more complex molecules . This makes this compound a valuable reagent for constructing compound libraries in drug discovery and for the development of novel materials. Proper handling is essential. This compound is classified with the signal word "Danger" and carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . It must be stored under an inert atmosphere at 2-8°C . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-propylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPZIGLZSPQJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Chloro-6-propylpyrimidine (CAS 141602-33-7)

[1][2][3][4]

Executive Summary

4-Chloro-6-propylpyrimidine (CAS 141602-33-7) is a specialized heterocyclic intermediate primarily utilized in the synthesis of pyrazolopyrimidine-based pharmaceuticals (specifically PDE5 inhibitors) and anilinopyrimidine fungicides .[1] Distinguished by the presence of a reactive chlorine atom at the C4 position and a lipophilic propyl chain at C6, this compound serves as a versatile electrophile in Nucleophilic Aromatic Substitution (

This guide provides a comprehensive technical overview, including validated physicochemical properties, industrial synthesis protocols, and critical handling requirements for drug development and agrochemical applications.

Physicochemical Profile

The introduction of the propyl group at the C6 position disrupts the crystal lattice relative to its methyl analogs, rendering this compound a liquid at room temperature. This physical state has significant implications for handling and process design, necessitating liquid transfer protocols rather than solids handling.

Table 1: Core Chemical Properties
PropertyValueNotes
CAS Number 141602-33-7Verified Registry Number
IUPAC Name This compound
Molecular Formula

Molecular Weight 156.61 g/mol
Physical State Colorless to light yellow liquid[1]
Boiling Point ~85–90 °C at 10 mmHgPredicted based on homologs
Density 1.12 ± 0.05 g/cm³Estimated
Solubility Soluble in DCM, EtOAc, THF, TolueneHydrolyzes in water
Stability Moisture SensitiveDecomposes to HCl and 6-propylpyrimidin-4-ol

Synthetic Pathways & Manufacturing

The industrial synthesis of this compound typically follows a convergent route starting from acyclic precursors. The most robust method involves the condensation of a

Retrosynthetic Analysis

The pyrimidine ring is constructed via a [3+3] cyclization strategy. The C4-chlorine is installed in the final step to avoid handling unstable chlorinated acyclic intermediates.

Detailed Synthesis Protocol

Step 1: Cyclization to 6-Propylpyrimidin-4(3H)-one

  • Reagents: Ethyl butyrylacetate (1.0 eq), Formamidine acetate (1.1 eq), Sodium ethoxide (EtONa) (2.5 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in ethanol under

      
       atmosphere.
      
    • Add formamidine acetate and stir for 30 minutes.

    • Add ethyl butyrylacetate dropwise at 0–5 °C.

    • Reflux for 6–8 hours.

    • Concentrate in vacuo, dissolve residue in water, and acidify with acetic acid to precipitate the intermediate 6-propylpyrimidin-4(3H)-one .

    • Yield: ~75–85%.

Step 2: Chlorination (Deoxychlorination)

  • Reagents: 6-Propylpyrimidin-4(3H)-one (1.0 eq), Phosphorus oxychloride (

    
    ) (3.0 eq).
    
  • Catalyst: N,N-Dimethylaniline (catalytic amount) or DMF.

  • Procedure:

    • Charge the hydroxypyrimidine precursor into a glass-lined reactor.

    • Add

      
       slowly (exothermic).
      
    • Heat to reflux (105 °C) for 3–5 hours until gas evolution (HCl) ceases.

    • Quench: Cool to room temperature and pour onto crushed ice/water mixture (maintain T < 20 °C to prevent hydrolysis).

    • Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with saturated

      
      .
      
    • Purification: Vacuum distillation.[2]

    • Yield: ~80–90%.

Synthesis Workflow Diagram

SynthesisPre1Ethyl ButyrylacetateInterIntermediate:6-Propylpyrimidin-4(3H)-onePre1->InterEtONa, EtOHRefluxPre2Formamidine AcetatePre2->InterProductTarget:This compoundInter->ProductPOCl3, Reflux-HClReagentPOCl3(Chlorination)

Figure 1: Industrial synthesis pathway via cyclization and deoxychlorination.

Reactivity & Applications

The C4-chlorine atom is highly activated towards Nucleophilic Aromatic Substitution (

Key Transformations ( )

The reactivity profile is dominated by the displacement of chloride by nitrogen or oxygen nucleophiles.

  • Amination: Reaction with primary/secondary amines yields 4-amino-6-propylpyrimidines . This is the primary route for generating fungicide actives (e.g., Cyprodinil analogs).

  • Hydrazinolysis: Reaction with hydrazine hydrate yields 4-hydrazino-6-propylpyrimidine , a critical scaffold for fusing a pyrazole ring to form pyrazolo[4,3-d]pyrimidines .

Pharmaceutical Application: PDE5 Inhibitors

This compound is a strategic intermediate for the synthesis of Sildenafil analogs (e.g., Propylsildenafil, Aildenafil). In these molecules, the pyrimidine ring forms the core of the bicyclic system that mimics the guanine base of cGMP.

Mechanism of Incorporation:

  • Hydrazine Reaction: this compound + Hydrazine

    
     Hydrazino-intermediate.
    
  • Cyclization: The hydrazino group reacts with a carboxylic acid derivative to close the pyrazole ring.

  • Result: A 7-propyl-pyrazolo[4,3-d]pyrimidine core, which is subsequently sulfonated to produce the active PDE5 inhibitor [2].

Reactivity Logic Diagram

ReactivityCoreThis compoundAnilinoAnilinopyrimidines(Fungicides)Core->AnilinoSnAr DisplacementPyrazoloPyrazolo[4,3-d]pyrimidines(PDE5 Inhibitors)Core->Pyrazolo1. SnAr (Hydrazine)2. CyclizationEtherAlkoxypyrimidinesCore->EtherSnAr DisplacementAminePrimary Amines(R-NH2)Amine->AnilinoHydrazineHydrazine(NH2NH2)Hydrazine->PyrazoloAlkoxideAlkoxides(NaOR)Alkoxide->Ether

Figure 2: Divergent synthesis map showing key downstream applications.

Handling & Safety (E-E-A-T)

As a chloropyrimidine, this compound is corrosive and a lachrymator . It hydrolyzes to release HCl upon contact with moisture.

Hazard Classification (GHS)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[3]

  • Serious Eye Damage: Category 1.

  • Acute Toxicity (Oral/Inhalation): Category 4.[3]

Storage & Stability Protocols
  • Moisture Control: Must be stored under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigerate (2–8 °C) to prevent slow hydrolysis or polymerization.

  • Container: Teflon or glass containers. Do not use metal containers prone to acid corrosion (in case of hydrolysis).

Emergency Procedures
  • Spill: Neutralize with sodium bicarbonate before cleanup. Do not use water directly on the concentrated spill (exothermic HCl release).

  • Eye Contact: Rinse immediately with saline for 15 minutes. Seek immediate ophthalmological attention.

References

  • Sigma-Aldrich. this compound Product Specification. Link

  • GuideChem. Downstream Products of this compound: Purine and Pyrazolo-pyrimidine analogs. Link

  • PubChem. Compound Summary: this compound. Link

  • ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines (SnAr Mechanisms). Link

4-Chloro-6-propylpyrimidine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-6-propylpyrimidine: Chemical Structure, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 141602-33-7) is a functionalized heterocyclic building block critical to the synthesis of bioactive small molecules.[1] Characterized by an electron-deficient pyrimidine core substituted with a lipophilic propyl chain at the C6 position and a reactive chlorine atom at the C4 position, this compound serves as a pivotal electrophile in Nucleophilic Aromatic Substitution (


) and palladium-catalyzed cross-coupling reactions. Its structural balance between reactivity and lipophilicity makes it an ideal scaffold for optimizing pharmacokinetic profiles in drug discovery, particularly for kinase inhibitors and antiviral agents.

Chemical Identity & Structural Analysis[2]

Identification Data
PropertyData
Chemical Name This compound
CAS Number 141602-33-7
Molecular Formula

Molecular Weight 156.61 g/mol
SMILES CCCC1=CC(Cl)=NC=N1
InChI Key PGPZIGLZSPQJBD-UHFFFAOYSA-N
Physical State Liquid (at room temperature)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[2]
Structural Logic

The molecule's utility is dictated by the electronic interplay between its substituents:

  • Pyrimidine Core: The 1,3-diazine ring is inherently electron-deficient, lowering the LUMO energy and facilitating nucleophilic attack.

  • C4-Chloro Substituent: Positioned para to N1 and ortho to N3, the C4 carbon is highly electrophilic. The chlorine atom acts as an excellent leaving group, enabling regiospecific substitution.

  • C6-Propyl Group: This alkyl chain provides steric bulk and increases

    
     (lipophilicity), which can enhance membrane permeability of derived drug candidates without significantly altering the electronic character of the ring compared to a methyl group.
    

Synthesis Protocol

The industrial and laboratory-scale synthesis of this compound typically proceeds via the chlorination of its tautomeric precursor, 6-propylpyrimidin-4-ol.

Retrosynthetic Analysis
  • Target: this compound[1][3][4][5][6]

  • Precursor: 6-Propylpyrimidin-4-ol (Tautomer: 6-propyl-4(3H)-pyrimidinone)

  • Starting Materials: Ethyl 3-oxohexanoate (Ethyl butyrylacetate) + Formamidine Acetate.

Step-by-Step Methodology
Step 1: Cyclocondensation to 6-Propylpyrimidin-4-ol
  • Reagents: Ethyl 3-oxohexanoate (1.0 eq), Formamidine Acetate (1.2 eq), Sodium Ethoxide (NaOEt, 2.5 eq).

  • Solvent: Ethanol (Anhydrous).

  • Protocol:

    • Dissolve NaOEt in anhydrous ethanol under

      
       atmosphere.
      
    • Add Formamidine Acetate and stir for 15 minutes to liberate the free base.

    • Dropwise add Ethyl 3-oxohexanoate while maintaining temperature at 0-5°C.

    • Reflux the mixture for 6–12 hours.

    • Concentrate the solvent and neutralize with dilute HCl to precipitate 6-Propylpyrimidin-4-ol.

    • Yield: Typically 75–85%.

Step 2: Chlorination via Deoxychlorination
  • Reagents: 6-Propylpyrimidin-4-ol (1.0 eq), Phosphorus Oxychloride (

    
    , excess/solvent), 
    
    
    
    -Dimethylaniline (catalytic).
  • Protocol:

    • Place 6-Propylpyrimidin-4-ol in a round-bottom flask equipped with a reflux condenser and caustic scrubber (to trap HCl gas).

    • Add

      
       (5–10 eq) carefully.
      
    • Add catalytic

      
      -Dimethylaniline to accelerate the reaction.
      
    • Heat to reflux (approx. 105°C) for 2–4 hours until TLC indicates consumption of the starting material.

    • Quenching (Critical Safety Step): Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring to hydrolyze excess

      
      . Maintain temperature <20°C.
      
    • Extract with Dichloromethane (DCM), wash with

      
      , dry over 
      
      
      
      , and concentrate.
    • Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

SynthesisPathway SM1 Ethyl 3-oxohexanoate (C8H14O3) Inter Intermediate: 6-Propylpyrimidin-4-ol (Tautomer) SM1->Inter Cyclocondensation NaOEt/EtOH, Reflux SM2 Formamidine Acetate SM2->Inter Product Target: This compound Inter->Product Deoxychlorination (-HCl, -PO2Cl) Reagent POCl3 (Reflux) Reagent->Product

Caption: Two-step synthesis pathway from beta-keto ester condensation to final chlorination.

Reactivity Profile & Applications

Nucleophilic Aromatic Substitution ( )

The C4 position is highly activated for


 due to the inductive electron-withdrawing effect of the adjacent nitrogens.
  • Amination: Reaction with primary/secondary amines yields 4-amino-6-propylpyrimidines (kinase inhibitor scaffolds).

  • Etherification: Reaction with alkoxides yields 4-alkoxy derivatives.

  • Mechanism: Addition-Elimination. The intermediate Meisenheimer complex is stabilized by the pyrimidine nitrogens.

Cross-Coupling Reactions

The C-Cl bond allows for metal-catalyzed bond formation.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form 4-aryl-6-propylpyrimidines.

  • Buchwald-Hartwig: Palladium-catalyzed amination for sterically hindered amines that fail under standard

    
     conditions.
    
Drug Development Applications[9]
  • Kinase Inhibitors: The propyl group fits into hydrophobic pockets (e.g., the ATP-binding site gatekeeper region) of kinases, while the C4 substitution directs the pharmacophore.

  • Antivirals: Pyrimidine analogs are foundational in nucleoside reverse transcriptase inhibitors (NRTIs).

  • Agrochemicals: Used in the synthesis of broad-spectrum fungicides where lipophilicity aids in cuticular penetration.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Corrosive/Irritant: Causes skin and eye irritation (H315, H319).

    • Acute Toxicity: Harmful if swallowed (H302).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond can occur over prolonged exposure to humidity).

  • Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.

References

  • Sigma-Aldrich. Product Detail: this compound (CAS 141602-33-7).[1][3][4][5][6] Retrieved from

  • BenchChem. Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate. Application Note. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chloro-6-methylpyrimidine (Analogous Chemistry). PubChem CID 581796. Retrieved from

  • ChemicalBook. this compound Properties and Suppliers. Retrieved from

  • GuideChem. 4-n-benzyl-6-chloro-4-n-propylpyrimidine-4,5-diamine Data. (Confirming CAS and existence of propyl derivatives). Retrieved from

Sources

Technical Guide: Solubility Profile & Process Handling of 4-Chloro-6-propylpyrimidine

[1][2]

Part 1: Executive Summary & Physicochemical Context[1]

4-Chloro-6-propylpyrimidine is a critical heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds (e.g., functionalized pyrimidines for agrochemicals and pharmaceuticals).[1][2] Its reactivity is defined by the electrophilic C4 position, susceptible to Nucleophilic Aromatic Substitution (

2

Understanding its solubility profile is not merely a matter of dissolution but of stability .[2] Like many chloropyrimidines, this compound is prone to hydrolysis in the presence of moisture, liberating hydrochloric acid (HCl) and degrading to the inactive pyrimidinone. Therefore, solvent selection must balance solubility power with hydrolytic inertness .

Physicochemical Profile
PropertyCharacteristicImplication for Solubility
Molecular Structure Lipophilic propyl chain + Polar pyrimidine coreAmphiphilic character; soluble in semi-polar to non-polar organics.[1][2]
Physical State Low-melting solid or viscous oilMay "oil out" during recrystallization; requires careful temperature control.[1][2]
Hydrolytic Stability Low (Moisture Sensitive)Avoid aqueous blends; use anhydrous solvents for storage/processing.[1][2]
LogP (Predicted) ~2.0 - 2.5Preferential partitioning into organic phases (DCM, EtOAc) over water.[2]

Part 2: Solubility Profile in Organic Solvents[1][3]

The following data is synthesized from direct homolog studies (e.g., 4-chloro-6-methylpyrimidine, 2-amino-4-chloro-6-methoxypyrimidine) and thermodynamic modeling of chloropyrimidine derivatives.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary extraction solvent; reaction medium for chlorination.[1][2]
Polar Aprotic DMF, DMSO, THFHigh (>100 mg/mL)

reaction solvents; high boiling points make removal difficult.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate-High Excellent for extraction and crystallization (often paired with hexanes).[2]
Aromatic Hydrocarbons Toluene, Benzene, XyleneModerate (Temp. Dependent)Ideal for reflux reactions (azeotropic drying) and hot recrystallization.[2]
Alcohols Methanol, Ethanol, IsopropanolModerate (Risk of Solvolysis)Caution: Nucleophilic attack by alkoxide can occur at high T; use only if necessary and at low T.
Alkanes Hexanes, Heptane, CyclohexaneLow (<10 mg/mL)Anti-solvent for precipitation/crystallization.
Thermodynamic Solubility Trends

Solubility generally follows the order:

2
  • Temperature Effect: Solubility in Toluene and Ethyl Acetate is highly temperature-dependent, making them the most viable candidates for purification via cooling crystallization.

  • Chain Length Effect: Compared to the methyl analog, the propyl group increases solubility in non-polar solvents (Toluene, Heptane) due to increased Van der Waals interactions with the solvent matrix.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact saturation points for your specific batch/purity.[1][2]

  • Preparation: Dry 3 x 20 mL scintillation vials in an oven at 100°C for 1 hour. Cool in a desiccator and weigh (

    
    ).
    
  • Saturation: Add 2 mL of target solvent to the vial. Add this compound in 50 mg increments, vortexing for 5 minutes between additions, until undissolved solid persists.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into the pre-weighed vial.

  • Evaporation: Evaporate solvent under a nitrogen stream, then dry in a vacuum oven (40°C, <50 mbar) to constant weight.

  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Recrystallization

Target: Removal of polar impurities and oligomers.

  • Dissolution: Dissolve crude this compound in the minimum volume of Dichloromethane (DCM) or Ethyl Acetate at room temperature.[1][2]

  • Filtration: Filter to remove inorganic salts (insoluble in DCM).[2]

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise with stirring until a persistent cloudiness (turbidity point) is reached.[2]

    • Ratio Target: Typically 1:3 to 1:5 (Solvent:Anti-Solvent).[2]

  • Crystallization: Cool the mixture slowly to 0°C - 5°C.

    • Note: If the product "oils out" (forms a liquid layer instead of crystals), reheat to dissolve, add a seed crystal, and cool more slowly.

  • Isolation: Filter rapidly under nitrogen (to prevent moisture uptake) and wash with cold Heptane.[2]

Part 4: Process Visualizations

Workflow 1: Solubility Determination Logic

This decision tree guides the researcher through the selection of the analytical method based on the compound's behavior.

SolubilityWorkflowStartStart: Solubility AssessmentVisualCheckVisual Saturation Test(Add solid to solvent)Start->VisualCheckDissolvesDissolves Immediately?VisualCheck->DissolvesHighSolHigh Solubility(>100 mg/mL)Use for Reaction MediumDissolves->HighSolYesTurbidSuspension/Turbid?Dissolves->TurbidNoGravimetricPerform GravimetricAnalysis (Protocol A)Turbid->GravimetricYes (Solid persists)LowSolLow Solubility(<10 mg/mL)Use as Anti-SolventTurbid->LowSolNo (Minimal dissolution)HPLCPerform HPLC Assay(If UV active & pure)Gravimetric->HPLCValidation

Caption: Logic flow for qualitatively and quantitatively assessing solvent suitability.

Workflow 2: Process Solvent Selection for Synthesis

Selecting the right solvent to maximize yield and minimize hydrolysis.

SolventSelectionInputReaction Step:Chlorination (POCl3)QuenchQuench Step(Into Water/Ice)Input->QuenchExtractionExtraction SolventSelectionQuench->ExtractionDCMDichloromethane(High Sol, Phase Sep ++)Extraction->DCMPreferredEtOAcEthyl Acetate(Good Sol, Phase Sep +)Extraction->EtOAcAlternativeEtherDiethyl Ether(Flammable, Peroxides)Extraction->EtherAvoidWashWash Step(Brine/NaHCO3)DCM->WashEtOAc->WashDryDrying Step(MgSO4 + Vac)Wash->Dry

Caption: Extraction workflow emphasizing DCM as the preferred solvent for phase separation efficiency.

Part 5: References

  • Baluja, S., et al. (2016).[2][3] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.[3] Link

  • PubChem. (n.d.).[2] 4-Chloro-6-methylpyrimidine (Compound Summary). National Library of Medicine.[2] Retrieved October 26, 2025. Link[2]

  • Wang, J., et al. (2013).[2] Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. The Journal of Chemical Thermodynamics. Link[2]

  • Sigma-Aldrich. (n.d.).[1][2][4] Safety Data Sheet: 4-Chloropyrimidine. Link

  • US Patent 5,863,924. (1999).[2][5] Aryl pyrimidine derivatives. (Describes use of benzene/sodium carbonate systems for propyl-pyrimidine analogs). Link

Navigating the Niche: A Researcher's Guide to Sourcing and Utilizing 4-Chloro-6-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-propylpyrimidine is a substituted pyrimidine that represents a potentially valuable, yet commercially scarce, building block for synthetic and medicinal chemistry. Its utility lies in the reactivity of the C4-chloro substituent, which serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the challenges and strategies associated with sourcing this specific reagent, including an analysis of available suppliers, market pricing context from related analogues, and a proposed workflow for supplier validation. Furthermore, we delve into its potential synthetic applications, propose a plausible synthetic pathway, and offer a detailed protocol for the essential quality control of a procured sample. This document is intended to equip researchers with the practical and technical knowledge required to confidently incorporate this compound and similar niche reagents into their research and development pipelines.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical sourcing and research endeavor. This compound is a heterocyclic compound featuring a pyrimidine core, a chlorine atom at the 4-position, and a propyl group at the 6-position. As of this guide's publication, a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not readily found in major public databases, underscoring its status as a niche research chemical.

PropertyValueSource/Method
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₇H₉ClN₂Calculated
Molecular Weight 156.61 g/mol Calculated
CAS Number Not readily available in public databasesDatabase Search
Canonical SMILES CCCC1=CC(=NC=N1)ClChemDraw
Appearance Predicted: Colorless to light yellow solid/oilGeneral Observation

Sourcing, Pricing, and the Niche Reagent Challenge

The procurement of highly specific, non-commodity chemical intermediates like this compound presents a significant challenge. Standard catalog searches with major suppliers often yield no results, necessitating a more specialized procurement strategy.

Identified Suppliers and Direct Pricing

Our investigation identified a limited number of suppliers listing this compound as a research chemical. The availability is typically on a "for research use only" basis and pricing reflects its non-bulk status.

SupplierQuantityPrice (USD)Notes
Dana Bioscience 250 mg$435.00Listed as a research chemical.[1]

Note: Prices are subject to change and should be verified directly with the supplier.

Market Context: Pricing of Structurally Related Analogues

To provide a broader pricing context, it is instructive to compare the cost of this compound with more common, structurally related chloropyrimidines available from major suppliers. The data clearly indicates that substitutions with smaller alkyl groups (methyl) or those used in high-volume pharmaceutical syntheses are significantly more accessible and affordable.

CompoundSupplierQuantityPrice (USD)CAS Number
2-Amino-4-chloro-6-methylpyrimidineSigma-Aldrich5 g$35.605600-21-5
4-Chloro-6-methylpyrimidineThermo Scientific1 g$87.653435-25-4
4-Chloro-6-phenylpyrimidineSigma-Aldrich1 g$352.003435-26-5
4-Chloro-6-(methylamino)pyrimidineSigma-Aldrich-Inquiry65766-32-7
4-Chloro-2-methylthiopyrimidineSigma-Aldrich-$56.00 (for 98%)49844-90-8

Data compiled from publicly available catalog information.[1][2][3][4]

The "Custom Synthesis" Reality and Supplier Vetting

The scarcity of off-the-shelf this compound suggests that for quantities beyond the milligram scale, researchers will likely need to engage a supplier for custom synthesis. This introduces critical considerations of supplier reliability, quality control, and lead times. A rigorous vetting process is not merely recommended; it is essential for project success.

Below is a recommended workflow for vetting a potential custom synthesis supplier.

G start Identify Potential Supplier req_quote Request Quote & Lead Time (Specify purity, quantity, analytical requirements) start->req_quote req_docs Request Example CoA & Company Credentials req_quote->req_docs eval_tech Evaluate Technical Capability (Expertise with heterocycles?) req_quote->eval_tech comm Assess Communication & Responsiveness req_quote->comm decision Decision Point: Proceed? req_docs->decision eval_tech->decision comm->decision po Place Pilot Order (Small scale) decision->po Yes reject Reject Supplier decision->reject No qc In-House QC of Pilot Batch (Verify Structure & Purity) po->qc final Approve for Scale-up qc->final Pass qc->reject Fail

Caption: Workflow for Vetting a Custom Synthesis Supplier.

Plausible Synthetic Pathway

While specific literature on the synthesis of this compound is sparse, a plausible route can be constructed based on established pyrimidine chemistry. The most logical approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a nitrogen source, followed by chlorination.

A likely precursor for the propyl-substituted pyrimidine ring is propylmalonate or a derivative. The overall synthetic scheme can be visualized as follows:

G reagents Diethyl Propylmalonate + Urea step1 Step 1: Condensation (NaOEt, EtOH) reagents->step1 intermediate 6-Propyluracil (Pyrimidine-2,4-dione) step1->intermediate step2 Step 2: Chlorination (POCl₃, heat) intermediate->step2 product This compound (Target Molecule) step2->product

Caption: Plausible Synthetic Route to this compound.

This two-step process is a classical and robust method for generating chloropyrimidines. The initial base-catalyzed condensation forms the pyrimidine-2,4-dione core, which is then subjected to a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups (in their tautomeric keto form) into chlorides. In this specific case, only the C4 position is converted to a chloride, as the C2 position is part of the urea fragment.

Applications in Medicinal Chemistry: An Evidence-Based Projection

The 4-chloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its utility as an electrophilic building block.[5] The chlorine atom is a good leaving group, readily displaced by nucleophiles or activated for cross-coupling reactions. This reactivity allows for the systematic exploration of chemical space around the pyrimidine core, a common strategy in hit-to-lead and lead optimization campaigns.

Key Synthetic Transformations:

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloride by a wide range of nucleophiles, including amines, thiols, and alcohols. This is a fundamental reaction for building libraries of analogues. For instance, the reaction with various amines is a key step in the synthesis of many kinase inhibitors.[6]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (with boronic acids/esters) and Buchwald-Hartwig (with amines) couplings are extensively used to form C-C and C-N bonds, respectively. These methods provide access to a vast array of biaryl and N-aryl structures that are prevalent in modern pharmaceuticals.

The diagram below illustrates the central role of this compound as a synthetic intermediate.

G start This compound snar S N Ar start->snar Nu: suzuki Suzuki Coupling start->suzuki Pd(0) buchwald Buchwald-Hartwig Amination start->buchwald Pd(0) product_snar 4-Amino/Thio/Ether-Substituted Propylpyrimidines snar->product_snar product_suzuki 4-Aryl-6-propylpyrimidines suzuki->product_suzuki product_buchwald 4-(N-Arylamino)-6-propylpyrimidines buchwald->product_buchwald reagent_snar R-NH₂ (Amine) R-SH (Thiol) R-OH (Alcohol) reagent_snar->snar reagent_suzuki Ar-B(OH)₂ (Aryl Boronic Acid) + Pd Catalyst reagent_suzuki->suzuki reagent_buchwald Ar-NH₂ (Aryl Amine) + Pd Catalyst reagent_buchwald->buchwald

Caption: Key Synthetic Applications of the 4-Chloropyrimidine Scaffold.

Experimental Protocol: Quality Assessment of a Procured Sample

Given the likelihood of procuring this compound via custom synthesis, independent quality control is non-negotiable. The following protocol outlines the steps to verify the identity and purity of a received sample using standard laboratory techniques.

Objective: To confirm the chemical structure and estimate the purity of a sample of this compound.

Required Equipment:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C capabilities)

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) with a C18 column

  • Analytical balance, vials, appropriate deuterated solvents (e.g., CDCl₃), and HPLC-grade solvents (e.g., Acetonitrile, Water, Formic Acid).

Step-by-Step Methodology:

  • Sample Preparation for NMR: a. Accurately weigh ~5-10 mg of the sample into a clean NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃). c. Cap the tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition and Analysis: a. Acquire a proton NMR spectrum (e.g., 400 MHz). b. Expected Spectrum Analysis:

    • Pyrimidine Protons: Two singlets or doublets in the aromatic region, typically δ 8.5-9.0 ppm. One proton at C2 (likely δ ~8.8 ppm) and one at C5 (likely δ ~7.2 ppm).
    • Propyl Group Protons:
    • -CH₂- (alpha to ring): A triplet at ~δ 2.8-3.0 ppm (2H).
    • -CH₂- (middle): A sextet at ~δ 1.7-1.9 ppm (2H).
    • -CH₃ (terminal): A triplet at ~δ 0.9-1.1 ppm (3H). c. Integrate the peaks. The ratio of the pyrimidine protons to the propyl group protons should be consistent with the structure (1:1:2:2:3).
  • Sample Preparation for LC-MS: a. Prepare a stock solution of the sample at ~1 mg/mL in acetonitrile or methanol. b. Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). c. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Acquisition and Analysis: a. Chromatography: Run a standard gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes) on a C18 column. This will assess purity by separating the main component from any impurities. b. Mass Spectrometry: Acquire mass spectra using positive ion electrospray ionization (ESI+). c. Expected Mass Analysis:

    • Look for the protonated molecular ion [M+H]⁺.
    • The expected mass will be 157.05 for the C₇H₁₀ClN₂⁺ ion.
    • Crucially, observe the characteristic chlorine isotope pattern: a peak at m/z 157 and a second peak at m/z 159 with approximately one-third the intensity of the first peak. The presence of this M/M+2 pattern is strong evidence for a monochlorinated compound.

Trustworthiness Check: The combination of the correct proton ratios and splitting patterns in the ¹H NMR and the correct molecular weight with the distinctive chlorine isotope pattern in the MS provides a high degree of confidence in the sample's identity and purity.

Conclusion

This compound stands as a valuable but elusive building block for chemical synthesis. Researchers aiming to utilize this reagent must adopt a proactive and diligent approach to procurement, focusing on custom synthesis and rigorous supplier vetting. While its direct applications are not yet widely documented, its structural motifs are shared with thousands of bioactive compounds, marking it as a reagent with significant potential for drug discovery and materials science. By understanding its likely synthetic origins, leveraging its reactivity in a strategic manner, and most importantly, independently verifying the quality of any procured material, scientists can effectively de-risk its use and unlock its full potential in their research programs.

References

  • This compound 250mg . Dana Bioscience. [Link]

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An In-Depth Technical Guide to the Safe Handling of 4-Chloro-6-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integration of novel chemical entities into discovery workflows is a routine yet critical task. Among the vast landscape of heterocyclic compounds, substituted pyrimidines stand out as privileged scaffolds in medicinal chemistry. 4-Chloro-6-propylpyrimidine, while not as extensively documented as some of its analogues, presents a unique set of properties and potential applications that warrant a thorough understanding of its safe handling and use. This guide provides a comprehensive analysis, drawing upon established safety principles and data from structurally related compounds to ensure a culture of safety and scientific excellence in the laboratory.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from closely related chlorinated pyrimidines to provide a robust framework for its safe management. The principles and protocols outlined herein are grounded in the collective understanding of the toxicology and reactivity of this chemical class.

Section 1: Hazard Identification and Risk Assessment

The primary step in the safe handling of any chemical is a thorough understanding of its potential hazards. Based on the analysis of analogous compounds such as 4-chloro-6-ethyl-5-fluoropyrimidine and 4,6-dichloropyrimidine, this compound is anticipated to present the following hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[2][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][4][5]

Table 1: GHS Hazard Classification (Predicted)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

It is imperative to conduct a risk assessment for any experiment involving this compound, considering the quantity used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.

Logical Workflow for Risk Assessment

Caption: A stepwise process for assessing the risks associated with handling this compound.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls should always be followed, prioritizing engineering and administrative controls over personal protective equipment.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] This is the most critical engineering control to minimize inhalation exposure.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

  • Training: Ensure all personnel are thoroughly trained on the potential hazards and safe handling procedures.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1][6]

Personal Protective Equipment (PPE):

The last line of defense, PPE, must be selected based on the specific risks of the procedure.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandardRationale
Eyes/FaceSafety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.ANSI Z87.1Protects against splashes and airborne particles.
Skin (Hands)Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374Prevents direct skin contact. Glove breakthrough times should be considered for prolonged tasks.
Skin (Body)Flame-resistant lab coat, fully buttoned.[7]N/AProtects against splashes and contamination of personal clothing.
RespiratoryNot typically required when used in a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[7]NIOSH or EN approvedPrevents inhalation of vapors or aerosols.
FeetClosed-toe shoes.[7]N/AProtects feet from spills.

Diagram of PPE Selection Logic

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection A Inhalation Risk Dermal Risk Eye/Face Risk B Respiratory Protection Hand Protection Body Protection Eye/Face Protection A:f0->B:f0 High A:f1->B:f1 Yes A:f1->B:f2 Yes A:f2->B:f3 Yes

Caption: Decision-making flow for selecting appropriate PPE based on identified risks.

Section 3: Handling, Storage, and Reactivity

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Dispensing: Handle as a liquid. Avoid generating mists or aerosols. Use appropriate tools for transfer.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath within a fume hood.

  • Cleaning: Clean up spills promptly using an inert absorbent material.[8] Decontaminate surfaces after work is complete.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • Store away from heat, sparks, and open flames.[6]

Reactivity Profile:

While specific reactivity data for this compound is scarce, related chloropyrimidines are known to undergo nucleophilic substitution reactions at the chlorine-bearing carbon. They can be sensitive to moisture and may decompose under acidic or basic conditions. Thermal decomposition may produce toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[11]

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately.[4][6][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[11][12] Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected area with copious amounts of water for at least 15 minutes.[3][9][13] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][13][14] Remove contact lenses if present and easy to do.[4][14] Seek immediate medical attention.[3][14]

  • Ingestion: Do NOT induce vomiting.[3][6][11][14] If the person is conscious, rinse their mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[6][11][12]

Accidental Release Measures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[8]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for proper disposal.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill according to your institution's environmental health and safety protocols.

Section 5: Disposal Considerations

All waste generated from the use of this compound, including contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6]

Conclusion

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Toxicology Program. (1997). 2-Chloropyridine. Retrieved from [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • ResearchGate. (2025). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Retrieved from [Link]

  • European Chemicals Agency. (2020). Guidance on harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • National Toxicology Program. (2010). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

  • PubMed. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-phenoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

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difference between 4-Chloro-6-propylpyrimidine and 4-Chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative analysis of 4-Chloro-6-methylpyrimidine and 4-Chloro-6-propylpyrimidine .

Core Building Blocks for Heterocyclic Drug Discovery

Executive Summary

In medicinal chemistry, the choice between a methyl and a propyl substituent on a pyrimidine scaffold is rarely arbitrary. While 4-Chloro-6-methylpyrimidine is a ubiquitous, high-melting solid used as a standard electrophile, its propyl analog, This compound , is a specialized, lipophilic liquid intermediate.

This guide analyzes the critical divergences between these two building blocks. The methyl variant offers a compact, metabolically active handle often used for "Magic Methyl" effects, whereas the propyl variant serves as a lipophilic spacer, significantly altering the physicochemical profile (LogP) and steric occupancy of the final drug candidate.

Physicochemical Profiling

The transition from a C1 (methyl) to a C3 (propyl) chain induces a phase change and a drastic shift in lipophilicity, affecting both handling and ADME properties.

Feature4-Chloro-6-methylpyrimidineThis compound
CAS Number 3435-25-4 141602-33-7
Molecular Weight 128.56 g/mol 156.61 g/mol
Physical State Solid (Crystalline)Liquid (Oil)
Melting Point 44–47 °C< 20 °C
Boiling Point ~206 °C (760 mmHg)~225 °C (760 mmHg)
Predicted LogP ~1.5~2.6
Solubility Soluble in DCM, EtOAc, MeOHHighly soluble in non-polar solvents (Hexane, Et2O)
Steric Bulk (A-Value) 1.70 kcal/mol (Methyl)2.15 kcal/mol (Propyl)

Technical Insight: The liquid state of the propyl variant requires volumetric handling (density ~1.1 g/mL) rather than gravimetric handling during automated synthesis. Its higher LogP (+1.1 units) makes it a potent tool for increasing membrane permeability in lead optimization.

Synthetic Pathways

Both compounds are synthesized via the condensation of formamidine with a


-keto ester, followed by deformylative chlorination. The differentiation occurs at the 

-keto ester selection.

Synthesis Formamidine Formamidine Acetate (CAS 3473-63-0) Int_Me 6-Methyl-4-hydroxypyrimidine (Tautomer: Pyrimidinone) Formamidine->Int_Me + EAA NaOEt/EtOH Int_Pr 6-Propyl-4-hydroxypyrimidine (Tautomer: Pyrimidinone) Formamidine->Int_Pr + EBA NaOEt/EtOH EAA Ethyl Acetoacetate (C4 precursor) EAA->Int_Me EBA Ethyl Butyrylacetate (Ethyl 3-oxohexanoate) EBA->Int_Pr Prod_Me 4-Chloro-6-methylpyrimidine (Solid) Int_Me->Prod_Me POCl3 Prod_Pr This compound (Liquid) Int_Pr->Prod_Pr POCl3 POCl3 POCl3 / Reflux (Deoxychlorination)

Figure 1: Parallel synthetic workflows. The propyl chain is installed early via the


-keto ester precursor.

Reactivity & Functionalization

While both compounds undergo SNAr reactions at C4, the alkyl group at C6 dictates secondary functionalization opportunities.

Nucleophilic Aromatic Substitution (SNAr)[1]
  • Mechanism: Addition-Elimination at C4.

  • Kinetics: The propyl group is slightly more electron-donating (+I effect) and sterically bulkier than the methyl group.

    • Result: SNAr rates for the propyl variant are marginally slower than the methyl variant, but this is rarely rate-limiting in synthesis.

  • Protocol Note: For the propyl variant, use non-polar co-solvents (e.g., Toluene/THF) to leverage its lipophilicity, whereas the methyl variant works well in polar aprotic solvents (DMF, DMSO).

Lateral Lithiation (C-H Activation)

This is the most distinct chemical divergence.

  • Methyl (C6-CH3): The protons are acidic (pKa ~25-28). Treatment with LDA/THF at -78°C generates the lateral anion, which can be quenched with electrophiles (aldehydes, alkyl halides) to extend the chain.

  • Propyl (C6-CH2-Et): The

    
    -methylene protons are also acidic, but the anion is sterically more crowded.
    
    • Risk: Deprotonation can compete with

      
      -hydride elimination if the temperature rises above -40°C.
      
    • Strategic Use: Lithiation of the propyl variant allows for the creation of branched alkyl chains at the benzylic-like position, creating chiral centers (racemic unless sparteine is used).

Reactivity Me_Core 4-Chloro-6-methylpyrimidine SNAr S_NAr (Nucleophiles) Amine/Alkoxide displacement Me_Core->SNAr Lithiation Lateral Lithiation (LDA, -78°C) Me_Core->Lithiation Pr_Core This compound Pr_Core->SNAr Pr_Core->Lithiation Prod_SNAr 4-Substituted Pyrimidine SNAr->Prod_SNAr Prod_Lith_Me C6-Chain Extension (Linear) Lithiation->Prod_Lith_Me From Methyl Prod_Lith_Pr C6-Chain Branching (Chiral Center) Lithiation->Prod_Lith_Pr From Propyl

Figure 2: Divergent reactivity profiles. The propyl group offers access to branched architectures via lithiation.

Medicinal Chemistry Implications

Selecting between these two cores is a strategic decision in Lead Optimization.

The "Methyl Effect" vs. Lipophilic Spacers
  • Methyl Group: often acts as a "metabolic handle." It is susceptible to CYP450-mediated oxidation to a hydroxymethyl (-CH2OH) or carboxylic acid (-COOH), facilitating clearance. It is also small enough to fit into tight "selectivity pockets" in enzymes (e.g., Kinases).

  • Propyl Group: Acts as a lipophilic anchor . It adds significant bulk and hydrophobicity.

    • Use Case: If a lead compound is too polar (low LogP) or has short half-life due to rapid renal clearance, switching Methyl → Propyl can increase plasma protein binding and tissue distribution.

    • Metabolism:[1] The propyl chain undergoes

      
       or 
      
      
      
      oxidation, but often slower than benzylic methyl oxidation.
SAR Decision Matrix
Design GoalPreferred CoreRationale
Increase Solubility Methyl Lower LogP; Crystal lattice disruption is less relevant than polarity here.
Increase Potency (Steric Fit) Propyl Fills large hydrophobic pockets (e.g., ATP binding sites).
Improve BBB Permeability Propyl Higher lipophilicity aids passive diffusion across the blood-brain barrier.
Reduce Metabolic Clearance Methyl (Deuterated) A d3-Methyl group is a common bioisostere; Propyl is harder to deuterate effectively.

Handling and Safety Standards

Trustworthiness Protocol:

  • 4-Chloro-6-methylpyrimidine:

    • Hazard: Solid irritant. Dust inhalation risk.

    • Storage: Store under inert atmosphere (Argon) at 2-8°C. Hydrolyzes slowly to the pyrimidinone if exposed to moisture.

  • This compound:

    • Hazard: Corrosive/Irritant liquid. Skin absorption risk is higher due to lipophilicity.

    • Storage: Strictly anhydrous. As a liquid, it may degrade faster if not sealed with Parafilm/Teflon tape.

    • Purification: If the liquid turns yellow/brown (oxidation/hydrolysis), purify via vacuum distillation (bp ~110°C @ 10 mmHg) or rapid silica plug filtration (Hexane/EtOAc).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 581796, 4-Chloro-6-methylpyrimidine. [Link]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailing lateral lithiation of alkyl-substituted heterocycles).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability of alkyl groups).

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Methodological & Application

Application Notes and Protocols: Selective Synthesis of 4-Chloro-6-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective synthesis of 4-Chloro-6-propylpyrimidine, a valuable heterocyclic building block in pharmaceutical and agrochemical research. Starting from the commercially available 4,6-dichloropyrimidine, this protocol details a robust method utilizing a palladium-catalyzed Kumada cross-coupling reaction. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and offer guidance on reaction monitoring, product purification, and characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for accessing mono-alkylated pyrimidine intermediates.

Introduction and Scientific Rationale

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous biologically active compounds, including antiviral and anticancer agents.[1][2] The strategic functionalization of the pyrimidine ring is therefore a critical task in the synthesis of novel chemical entities. This compound serves as a versatile intermediate, where the remaining chlorine atom can be subjected to further nucleophilic substitution or cross-coupling reactions, enabling the rapid generation of diverse compound libraries.

The primary challenge in synthesizing this target molecule is achieving selective mono-alkylation of the symmetric starting material, 4,6-dichloropyrimidine. While both chlorine atoms are electronically equivalent, the introduction of the first substituent breaks this symmetry. Palladium-catalyzed cross-coupling reactions offer a powerful and controllable solution for this type of transformation.[3] This guide focuses on the Kumada cross-coupling, which employs a Grignard reagent as the nucleophilic partner, due to its high efficiency in forming C(sp²)-C(sp³) bonds.[4][5]

Mechanistic Insight: The Kumada Cross-Coupling

The selective mono-substitution is achieved through the careful control of stoichiometry. The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into one of the carbon-chlorine bonds of 4,6-dichloropyrimidine to form a Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation: The alkyl group (propyl) is transferred from the magnesium center of the Grignard reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, releasing the this compound product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Controlling the reaction by using just over one equivalent of the Grignard reagent ensures that the mono-substituted product is favored, minimizing the formation of the di-propylated byproduct.

Kumada_Cycle Pd0 Pd(0)L₂ PdII_intermediate Ar-Pd(II)L₂-Cl Pd0:e->PdII_intermediate:w Ar-Cl OxAdd Oxidative Addition PdII_alkyl Ar-Pd(II)L₂-Propyl PdII_intermediate:e->PdII_alkyl:w Propyl-MgBr Transmetal Transmetalation PdII_alkyl:e->Pd0:w Ar-Propyl RedElim Reductive Elimination ArX 4,6-Dichloropyrimidine Grignard Propyl-MgBr Product This compound

Caption: Catalytic cycle for the Kumada cross-coupling reaction.

Experimental Protocol

This protocol is divided into three main stages: preparation of the Grignard reagent, the cross-coupling reaction, and product work-up and purification.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )CAS NumberNotes
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.981193-21-1>98% purity
Magnesium TurningsMg24.317439-95-4Grignard grade
1-BromopropaneC₃H₇Br123.00106-94-5>99%, anhydrous
IodineI₂253.817553-56-2Catalyst for Grignard initiation
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3Catalyst, handle under inert gas
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, <50 ppm H₂O
Saturated aq. NH₄ClNH₄Cl53.4912125-02-9For quenching
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS grade, for extraction
Brine (Saturated aq. NaCl)NaCl58.447647-14-5For washing
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying organic phase
Silica GelSiO₂60.087631-86-9230-400 mesh, for column chromatography
Equipment
  • Three-neck round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser (oven-dried)

  • Pressure-equalizing dropping funnel (oven-dried)

  • Schlenk line or manifold for inert gas (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Critical Safety Precautions
  • Inert Atmosphere: Both Grignard reagents and Pd(0) catalysts are sensitive to air and moisture. All reactions must be conducted under a dry, inert atmosphere (Ar or N₂).[6][7]

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. Water will quench the Grignard reagent, preventing the reaction.[8][9]

  • Grignard Reagents: These reagents can be pyrophoric and react violently with water and protic solvents. Handle with extreme care.[8][10]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).[8]

  • Fume Hood: All operations should be performed in a well-ventilated chemical fume hood.

Step-by-Step Synthesis Protocol

Caption: Overall experimental workflow for the synthesis.

Part A: Preparation of Propylmagnesium Bromide (~1.0 M in THF)

  • Assemble a dry 100 mL three-neck flask equipped with a stir bar, reflux condenser, and a rubber septum. Flame-dry the apparatus under vacuum and cool under a positive pressure of Argon.

  • Add magnesium turnings (1.34 g, 55.0 mmol, 1.1 equiv) to the flask.

  • Add a single small crystal of iodine. The purple color will fade upon reaction initiation.

  • In a separate dry flask, prepare a solution of 1-bromopropane (4.55 mL, 50.0 mmol, 1.0 equiv) in 45 mL of anhydrous THF.

  • Transfer this solution to a dropping funnel attached to the reaction flask.

  • Add ~5 mL of the 1-bromopropane solution to the stirring magnesium turnings. The reaction should initiate within a few minutes, indicated by bubbling and a gentle reflux. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. Use a water bath to cool if the reaction becomes too vigorous.

  • After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

Part B: Kumada Cross-Coupling Reaction

  • In a separate 250 mL three-neck flask (dried and under Argon), dissolve 4,6-dichloropyrimidine (7.45 g, 50.0 mmol, 1.0 equiv) in 100 mL of anhydrous THF.

  • Add Tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol, 2 mol%) to the solution. The mixture will turn into a yellow suspension.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add the freshly prepared propylmagnesium bromide solution (~50 mL, 50.0 mmol, 1.0 equiv) to the cooled pyrimidine solution via a cannula or syringe over 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 16 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc in Hexanes), observing the consumption of the starting material.

Part C: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution. A biphasic mixture with white precipitate will form.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude oil should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to yield the pure product.[11]

Data Analysis and Characterization

ParameterValue / Condition
Stoichiometry
4,6-Dichloropyrimidine1.0 equiv
Propylmagnesium Bromide1.0 - 1.1 equiv
Pd(PPh₃)₄2 mol%
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time16 hours
SolventAnhydrous THF
Expected Yield 65-80% (post-purification)

Characterization of this compound:

The identity and purity of the final product should be confirmed by standard analytical methods.[12]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.80 (s, 1H, pyrimidine C2-H)

    • δ 7.20 (s, 1H, pyrimidine C5-H)

    • δ 2.85 (t, J = 7.6 Hz, 2H, -CH₂-CH₂-CH₃)

    • δ 1.75 (sext, J = 7.6 Hz, 2H, -CH₂-CH₂-CH₃)

    • δ 1.00 (t, J = 7.4 Hz, 3H, -CH₂-CH₂-CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 170.0, 161.5, 158.0, 118.0 (pyrimidine carbons)

    • δ 38.0, 22.0, 13.5 (propyl carbons)

  • Mass Spectrometry (EI-MS): m/z calculated for C₇H₉ClN₂: 156.05; found: 156. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M peak) should be observed.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Grignard reaction does not initiate Wet glassware/solvent; inactive magnesium surface.Ensure all equipment is flame-dried. Use fresh, anhydrous solvent. Add another small iodine crystal or a drop of 1,2-dibromoethane.
Low yield of desired product Incomplete Grignard formation; inefficient coupling; premature quenching.Titrate a small aliquot of the Grignard reagent before use to confirm concentration. Ensure the Pd catalyst is active and the system is strictly inert.
Significant formation of di-propylpyrimidine Excess Grignard reagent was added.Use precisely 1.0 equivalent of the Grignard reagent. Add the Grignard reagent slowly at 0 °C to maintain control.
Complex mixture after reaction Degradation of starting material or product; side reactions.Ensure the reaction temperature does not rise uncontrollably. Check the purity of starting materials.

References

  • Preparation method of 4, 6-dichloropyrimidine.
  • Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine. ResearchGate. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH National Library of Medicine. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Kumada Coupling. Organic Chemistry Portal. [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. [Link]

  • Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Royal Society of Chemistry. [Link]

  • ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. ResearchGate. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH National Library of Medicine. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of Southern California. [Link]

  • Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico da Universidade de Aveiro. [Link]

  • NMR-Based Structure Characterization. Max-Planck-Institut für Kohlenforschung. [Link]

  • Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI. [Link]

Sources

nucleophilic aromatic substitution (SNAr) of 4-Chloro-6-propylpyrimidine

Optimization of Nucleophilic Aromatic Substitution ( ) on 4-Chloro-6-propylpyrimidine: Protocols for C-N and C-O Bond Formation

Abstract

This guide details the process parameters for functionalizing this compound via nucleophilic aromatic substitution (


Introduction & Mechanistic Insight

The 4-chloropyrimidine scaffold is a privileged structure in drug discovery, serving as a precursor for kinase inhibitors and antiviral agents. The reaction at the C4 position proceeds via an Addition-Elimination mechanism.

The Propyl Effect

Unlike electron-withdrawing groups (e.g.,



  • Consequence: The electrophilicity at C4 is slightly reduced.

  • Mitigation: Reactions often require higher temperatures (

    
    ) or stronger nucleophiles compared to 4-chloropyrimidine.
    
Reaction Mechanism

The rate-determining step is typically the nucleophilic attack forming the Meisenheimer complex (non-aromatic intermediate), followed by the rapid elimination of the chloride ion.

SNAr_MechanismSubstrateThis compoundTS1Transition State 1(Attack)Substrate->TS1+ Nu:NuNucleophile (Nu:)Nu->TS1IntermediateMeisenheimer Complex(Resonance Stabilized)TS1->Intermediatek1 (RDS)Product4-Substituted-6-propylpyrimidineIntermediate->Productk2 (Fast)LeavingGroupCl-Intermediate->LeavingGroup

Figure 1: The addition-elimination pathway. The resonance stabilization of the Meisenheimer complex by the ring nitrogens is critical for reaction success.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Solvent Ethanol, n-Butanol, or DMF Protic solvents (alcohols) can assist in stabilizing the leaving group, but polar aprotic (DMF, DMSO) accelerate the attack of anionic nucleophiles.
Base DIPEA or Et

N
(for amines)
Neutralizes the HCl byproduct. Inorganic bases (

) are preferred for phenols/thiols.
Stoichiometry 1.1 – 1.5 eq. Nucleophile Slight excess drives the reaction to completion. Large excess complicates purification.
Temperature 60°C – Reflux The propyl deactivation necessitates thermal energy to overcome the activation barrier.
Moisture Strictly Anhydrous Water competes as a nucleophile, leading to the hydrolysis byproduct (4-hydroxy-6-propylpyrimidine).

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Best for: Primary and secondary amines (e.g., morpholine, aniline derivatives).

Materials:

  • This compound (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in n-Butanol (3 mL).

  • Add Reagents: Add DIPEA (1.5 mmol) followed by the amine nucleophile (1.2 mmol).

  • Heat: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material peak (

      
       Da).
      
  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • If the product is solid, it often precipitates upon cooling. Filter and wash with cold ethanol.

    • If soluble: Concentrate the solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (

      
      ) and brine (
      
      
      ). Dry over
      
      
      and concentrate.
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Etherification (C-O Bond Formation)

Best for: Alkoxides (e.g., methoxy, ethoxy groups).

Materials:

  • This compound (1.0 equiv)

  • Sodium Alkoxide (e.g., NaOMe) (1.2 equiv)

  • Solvent: Corresponding Alcohol (e.g., MeOH for NaOMe) or THF.

Procedure:

  • Preparation: Prepare a solution of sodium alkoxide. (e.g., dissolve Na metal in dry MeOH or use commercial solution).

  • Addition: Cool the alkoxide solution to 0°C. Add a solution of this compound in the same solvent dropwise.

    • Note: Exothermic reaction.[1] Control addition rate to prevent runaway.

  • Reaction: Allow to warm to room temperature. If reaction is sluggish (due to propyl steric/electronic effects), heat to reflux for 1–2 hours.

  • Quench: Quench with a minimal amount of water or saturated

    
    .
    
  • Workup: Remove volatile solvent (MeOH/THF) under vacuum. Extract the aqueous residue with DCM or EtOAc.

  • Yield: Typically >85% after drying and concentration.

Troubleshooting & Optimization Logic

Scenario 1: Starting Material Remains (Incomplete Conversion)

  • Cause: The propyl group is deactivating the ring, or the nucleophile is bulky.

  • Solution: Switch solvent to DMSO or NMP and increase temperature to 120°C. These solvents better solvate the transition state.

Scenario 2: Hydrolysis Byproduct Observed (Formation of Pyrimidinone)

  • Cause: Wet solvent or wet reagents. The chloride is displaced by water/hydroxide.

  • Solution: Dry solvents over molecular sieves (3Å). Ensure the base (e.g.,

    
    ) is anhydrous.
    

Scenario 3: Regioselectivity Issues

  • Context: If using 2,4-dichloro-6-propylpyrimidine as a precursor.

  • Insight: The C4 position is inherently more reactive than C2 due to the specific LUMO coefficient distribution in pyrimidines.

    
     will occur selectively at C4 at lower temperatures (0°C to RT). Heating promotes bis-substitution.
    

Workflow Visualization

Experimental_WorkflowStartStart: this compoundSolventChoiceSelect Solvent SystemStart->SolventChoicePathAPath A: Amination(n-BuOH, DIPEA, 100°C)SolventChoice->PathAAmine NuPathBPath B: Etherification(MeOH, NaOMe, 0°C -> RT)SolventChoice->PathBAlkoxide NuMonitorMonitor: LC-MS / TLCTarget: Loss of SM (Cl)PathA->MonitorPathB->MonitorDecisionConversion > 95%?Monitor->DecisionDecision->PathANo (Increase T/Time)WorkupWorkup:Evaporate Solvent -> Aqueous WashDecision->WorkupYesPurificationPurification:Recrystallization or Flash Chrom.Workup->PurificationFinalFinal Product:4-Substituted-6-propylpyrimidinePurification->Final

Figure 2: Decision tree for synthesis and purification.

References

  • Mechanistic Principles of

    
     :
    
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Pyrimidines in Medicinal Chemistry

    • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Link

  • Synthesis of Alkoxypyrimidines

    • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents (DE10249946B4). Link

  • Regioselectivity Studies

    • Understanding the highly variable Regioselectivity in

      
       reaction of Dichloropyrimidines. WuXi AppTec. Link
      
  • Concerted Mechanisms

    • Concerted Nucleophilic Aromatic Substitutions. Neumann, C. N., et al. (2016). Nature. Link

Application Notes and Protocol for the Aminolysis of 4-Chloro-6-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The introduction of an amino group onto the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a pivotal transformation, granting access to a diverse array of biologically active molecules. 4-Chloro-6-propylpyrimidine serves as a valuable starting material for the synthesis of 4-amino-6-propylpyrimidine derivatives, which are key intermediates in the development of novel pharmaceuticals.

This document provides a comprehensive guide to the aminolysis of this compound, delving into the underlying mechanistic principles and offering a detailed, field-proven protocol. As a senior application scientist, the aim is to equip researchers with the necessary knowledge to not only execute this reaction successfully but also to understand the causality behind the experimental design.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The aminolysis of this compound proceeds via a nucleophilic aromatic substitution mechanism. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of the electronegative chlorine atom.

The reaction is typically initiated by the attack of an amine nucleophile on the carbon atom bearing the chlorine atom. This results in the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance delocalization onto the nitrogen atoms of the pyrimidine ring. The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the final aminated product.

The reactivity of the chloropyrimidine can be influenced by the solvent, temperature, and the presence of a base or an acid. A base is often employed to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. In some cases, particularly with less reactive amines, acid catalysis can be employed to protonate the pyrimidine ring, thereby increasing its electrophilicity.

SNAr_Mechanism reagents This compound + R-NH₂ meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) reagents->meisenheimer Nucleophilic Attack product_HCl 4-Amino-6-propylpyrimidine + HCl meisenheimer->product_HCl Chloride Elimination

Caption: Generalized mechanism for the aminolysis of this compound.

Experimental Protocol: Aminolysis of this compound

This protocol provides a detailed, step-by-step methodology for the aminolysis of this compound with a generic primary amine (R-NH₂).

Materials and Equipment
  • Reactants:

    • This compound

    • Primary amine (e.g., ammonia, benzylamine, etc.)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

    • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reagents for Work-up and Purification:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup

Step-by-Step Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent add_amine Add primary amine (1.2 eq) start->add_amine add_base Add base (1.5 eq) add_amine->add_base heat Heat to reflux (e.g., 60-80 °C) add_base->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench with saturated NaHCO₃ cool->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the product purify->characterize

Caption: A typical experimental workflow for the aminolysis reaction.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).

    • To the stirred solution, add the primary amine (1.2 eq) followed by the base (1.5 eq) at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC analysis), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent system should be optimized based on the polarity of the product.

    • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified 4-amino-6-propylpyrimidine derivative.

Data Presentation: Expected Outcomes

The following table summarizes the expected data for a representative aminolysis reaction of this compound. Please note that the exact values for reaction time, yield, and spectroscopic data will vary depending on the specific amine used.

ParameterExpected Value
Reaction Time 4 - 12 hours
Yield 70 - 95%
Appearance White to off-white solid or a viscous oil
1H NMR (CDCl₃, 400 MHz)δ (ppm): 8.3-8.5 (s, 1H, pyrimidine H-2), 6.0-6.2 (s, 1H, pyrimidine H-5), 4.8-5.2 (br s, 2H, -NH₂), 2.5-2.7 (t, 2H, -CH₂-CH₂-CH₃), 1.6-1.8 (m, 2H, -CH₂-CH₂-CH₃), 0.9-1.0 (t, 3H, -CH₂-CH₂-CH₃)
13C NMR (CDCl₃, 100 MHz)δ (ppm): 163-165 (C-4), 160-162 (C-6), 157-159 (C-2), 100-102 (C-5), 38-40 (-CH₂-CH₂-CH₃), 21-23 (-CH₂-CH₂-CH₃), 13-15 (-CH₂-CH₂-CH₃)
Mass Spec (ESI) [M+H]+ calculated for C₇H₁₁N₃: 138.1026; found: 138.1028

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature. Deactivated amine nucleophile.Increase reaction time and/or temperature. Ensure the amine is of good quality and use a stronger base if necessary.
Formation of Side Products Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature and monitor the reaction closely by TLC.
Difficult Purification Product and starting material have similar polarities.Optimize the eluent system for column chromatography. Consider using a different stationary phase or an alternative purification method such as crystallization.[1]
Low Yield Inefficient extraction or loss of product during work-up. Incomplete reaction.Ensure complete extraction by performing multiple extractions. Address the cause of the incomplete reaction as mentioned above.

Safety and Handling

  • This compound and its derivatives should be handled with care. Similar chloropyrimidines are known to be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.[2]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Primary amines can be corrosive and have strong odors. Handle them with caution in a fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol before starting any experimental work.

References

  • Google Patents. (n.d.). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. CN102516182B.
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

Sources

Application Note: 4-Chloro-6-propylpyrimidine as a Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Advantage

The pyrimidine heterocycle is widely recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its structural similarity to the adenine ring of ATP allows it to anchor effectively within the kinase hinge region via hydrogen bonding.

This guide focuses on 4-Chloro-6-propylpyrimidine (CAS: 16016-18-9) as a versatile building block. Unlike simple 4-chloropyrimidines, the C6-propyl group provides a critical lipophilic handle. In many kinase binding pockets, this alkyl chain can exploit hydrophobic regions adjacent to the ATP-binding site (such as the solvent front or the gatekeeper vicinity), potentially enhancing potency and selectivity compared to methyl-substituted or unsubstituted analogs.

Key Structural Features
  • C4-Chloro: Highly reactive electrophile for Nucleophilic Aromatic Substitution (

    
    ), allowing the rapid installation of diverse amine "warheads" (hinge binders).
    
  • N1/N3 Ring Nitrogens: Hydrogen bond acceptors essential for interaction with the kinase hinge backbone (e.g., residues like Met, Thr, or Leu depending on the kinase).

  • C6-Propyl: Increases

    
     and provides shape complementarity to hydrophobic pockets.
    

Chemical Synthesis: Functionalization of the Scaffold

The primary synthetic utility of this compound is the displacement of the C4-chlorine atom by primary or secondary amines. This reaction creates the N-H motif required to act as a hydrogen bond donor to the kinase hinge.

Reaction Logic

The pyrimidine ring is electron-deficient, facilitating


 reactions. However, the reactivity can be modulated by the basicity of the incoming amine and the solvent system. We present two protocols: a Standard Lipophilic Protocol  for non-polar amines and a Green/Acid-Catalyzed Protocol  for less reactive or acid-stable amines.
Visualization: Synthesis Workflow

SynthesisWorkflow Start Starting Material This compound Condition Reaction Condition Solvent + Base/Acid + Heat Start->Condition Reagent Nucleophile (Ar-NH2 or R-NH2) Reagent->Condition Intermed Transition State Meisenheimer Complex Condition->Intermed S_NAr Product Final Inhibitor 4-Amino-6-propylpyrimidine deriv. Intermed->Product -HCl QC Validation LC-MS / 1H-NMR Product->QC

Figure 1: General workflow for the functionalization of the this compound scaffold via Nucleophilic Aromatic Substitution (


).
Protocol A: Standard Microwave-Assisted Synthesis

Best for: Rapid library generation, non-polar aromatic amines.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline/Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol (n-BuOH) or DMF (anhydrous)

Step-by-Step:

  • Preparation: In a microwave-safe vial (2–5 mL), dissolve this compound (e.g., 100 mg) in 2 mL of n-BuOH.

  • Addition: Add the substituted aniline (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 120°C for 20–40 minutes . (Alternatively, reflux in an oil bath at 110°C for 4–12 hours).

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the starting material peak (M+H).

  • Workup:

    • Evaporate the n-BuOH under reduced pressure.

    • Redissolve residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Gradient 0–50% EtOAc in Hexanes).

Protocol B: Acid-Catalyzed "Green" Synthesis

Best for: Weakly nucleophilic anilines, avoiding toxic solvents.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.0 equiv)

  • Catalyst: Conc. HCl (0.1 equiv) or 1M HCl in dioxane

  • Solvent: Water : Ethanol (1:1 mix) or Isopropanol

Step-by-Step:

  • Preparation: Mix the pyrimidine and aniline in the solvent (concentration ~0.2 M).

  • Catalysis: Add catalytic HCl (drops). Note: Protonation of the pyrimidine N3 activates the C4 position towards nucleophilic attack.

  • Reaction: Reflux at 80–90°C for 4–16 hours .

  • Workup: The product often precipitates upon cooling. Filter the solid and wash with cold ethanol. If no precipitate forms, neutralize with saturated

    
     and extract with EtOAc.
    

Biological Evaluation: Kinase Activity Assay

Once synthesized, the inhibitors must be profiled. The ADP-Glo™ Kinase Assay (Promega) is recommended due to its high sensitivity and resistance to interference from fluorescent compounds.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a two-step endpoint assay:

  • Kinase Reaction: Substrate + ATP

    
     Phospho-substrate + ADP.
    
  • ADP Detection: ADP is converted back to ATP, which drives a luciferase reaction to produce light.[2][3][4]

Visualization: Assay Logic

ADPGloAssay Step1 Step 1: Kinase Reaction (Enzyme + Inhibitor + ATP + Substrate) Step2 Step 2: Depletion Add ADP-Glo™ Reagent (Removes unreacted ATP) Step1->Step2 60 min incubation Step3 Step 3: Detection Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) Step2->Step3 40 min incubation Readout Readout: Luminescence (RLU correlates to % Activity) Step3->Readout Measure

Figure 2: ADP-Glo™ Kinase Assay workflow for profiling pyrimidine-based inhibitors.

Detailed Protocol

Reagents:

  • Recombinant Kinase (e.g., EGFR, CDK2, AURKA)

  • Peptide Substrate (specific to kinase)

  • Ultrapure ATP

  • ADP-Glo™ Reagent & Detection Buffer

  • White 384-well plates (low volume)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of your 4-amino-6-propylpyrimidine derivative in DMSO. Final DMSO concentration in the assay should be

    
    .
    
  • Kinase Reaction (5

    
    L): 
    
    • Add 2

      
      L of Kinase solution to wells.
      
    • Add 1

      
      L of Compound (or DMSO control). Incubate 10 min at RT.
      
    • Add 2

      
      L of ATP/Substrate mix.
      
    • Critical: Run reaction at

      
       for ATP (usually 10–50 
      
      
      
      M) to ensure competitive inhibition is detectable.
    • Incubate for 60 minutes at RT.

  • ADP-Glo Step (5

    
    L): 
    
    • Add 5

      
      L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
      
    • Incubate for 40 minutes at RT.

  • Detection Step (10

    
    L): 
    
    • Add 10

      
      L of Kinase Detection Reagent.
      
    • Incubate for 30–60 minutes.

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & SAR Strategy

Organize your data to correlate structural changes with biological activity (


).[5]

Table 1: Example SAR Data Structure

Compound IDR-Group (Amine)Electronic NatureLogP (Calc)Kinase

(nM)
CPP-01 Phenyl (Aniline)Neutral3.2450
CPP-02 3-Fluoro-anilineEWG (Lipophilic)3.4120
CPP-03 4-Piperazinyl-anilineSolubilizing2.155
CPP-04 Benzyl-amineAliphatic linker3.1>10,000

Interpretation Guide:

  • Aromatic vs. Aliphatic: Direct attachment of the aniline nitrogen to the pyrimidine C4 usually yields higher potency than benzyl amines due to the rigid planar geometry required for hinge binding.

  • Propyl Influence: Compare your results to a methyl-analog. If the propyl derivative is more potent, the kinase likely possesses a hydrophobic pocket accommodating the C6-alkyl chain.

Expert Tips & Troubleshooting

  • Regioselectivity: In this compound, the C4 position is the primary electrophile. However, if using 2,4-dichloro-6-propylpyrimidine, the C4 position is generally more reactive than C2 due to the activating effect of the adjacent N3 and steric considerations. Control temperature carefully (0°C to RT) to favor mono-substitution at C4.

  • Solubility: The propyl group adds lipophilicity. If compounds precipitate in the kinase assay buffer, add 0.01% Triton X-100 or Tween-20 to the buffer.

  • Hydrolysis: 4-chloropyrimidines can hydrolyze to the inactive pyrimidinone form if stored in wet solvents. Always use anhydrous solvents for the

    
     reaction and store the starting material in a desiccator.
    

References

  • Pyrimidine Scaffold Reviews

    • Al-Harbi, et al. "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies..." Archiv der Pharmazie, 2025. Link

    • Bhatia, et al. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules, 2021.[1][6] Link

  • Synthetic Protocols (

    
    ): 
    
    • Barron, et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules, 2022.[7] Link

    • Jørgensen, et al. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent..." Preprints, 2023.[8][9] Link

  • Assay Protocols

    • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

Application Note: Buchwald-Hartwig Amination of 4-Chloro-6-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. While 4-chloropyrimidines are classically reactive toward Nucleophilic Aromatic Substitution (


), this pathway often fails with electron-deficient anilines, sterically hindered amines, or acid-sensitive substrates.

This guide details the Buchwald-Hartwig amination of 4-Chloro-6-propylpyrimidine . Unlike simple phenyl chlorides, the pyrimidine core presents unique challenges—specifically, the potential for catalyst poisoning via nitrogen coordination and the competitive hydrolytic pathways. We present a robust, self-validating protocol utilizing Third-Generation (G3) Buchwald Precatalysts , ensuring high yields and reproducibility.

Strategic Analysis: vs. Buchwald-Hartwig[1][2]

Before committing to a palladium-catalyzed route, the researcher must evaluate the substrate landscape. The 4-position of the pyrimidine ring is activated; however, the 6-propyl group exerts a weak inductive effect (+I), slightly deactivating the ring compared to unsubstituted pyrimidine.

Feature

(Thermal/Acidic)
Buchwald-Hartwig (Pd-Catalyzed)
Nucleophile Scope Aliphatic amines, electron-rich anilines.Universal: Weak anilines, amides, carbamates.
Reaction Conditions High heat (>100°C), often acidic (HCl/iPrOH).Mild: 60–80°C, basic conditions.
Tolerance Poor for acid-sensitive groups.Excellent functional group tolerance.
Selectivity Can suffer from regio-scrambling if multiple halides exist.[1]High chemoselectivity (Cl vs. Br/I).

Decision Rule: If your amine has a pKa < 4 (e.g., nitro-anilines, aminopyridines) or is sterically encumbered (e.g., t-butyl amine), Buchwald-Hartwig is mandatory .

Reaction Engineering & Mechanism

The Catalyst System

For heteroaryl chlorides, the choice of ligand is binary based on the amine class:

  • BrettPhos / tBuBrettPhos: The "Gold Standard" for primary amines. The bulk prevents N-coordination of the pyrimidine to the Pd center.

  • RuPhos: Superior for secondary amines and sterically hindered primary amines.

  • XPhos: A generalist ligand, often effective but less specialized for the specific electronic demands of pyrimidines compared to BrettPhos.

Why Precatalysts? We utilize Pd(OAc)2 or G3/G4 Palladacycles . Traditional Pd2(dba)3 is avoided due to the "dba effect," where dibenzylideneacetone ligands compete for the metal center, slowing oxidative addition to the unreactive C-Cl bond.

Mechanistic Pathway (Visualization)

The following diagram outlines the catalytic cycle, highlighting the critical "Danger Zone" where pyrimidine nitrogen coordination can arrest the cycle.

BuchwaldMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd + 4-Cl-6-Pr-Pyrimidine Coord Amine Coordination (L-Pd(II)-Ar-N) OxAdd->Coord + Amine Poison CATALYST POISONING (Pd-N Pyrimidine Coord) OxAdd->Poison Low Steric Bulk Ligand Deprot Deprotonation (Base mediated) Coord->Deprot + Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible (Slow)

Figure 1: Catalytic cycle emphasizing the risk of off-cycle resting states (Poisoning) if non-bulky ligands are used.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline derivatives)

  • Catalyst: BrettPhos Pd G3 (0.02–0.05 equiv) [CAS: 1470372-59-8]

    • Alternative: Pd(OAc)2 (0.05 equiv) + BrettPhos (0.10 equiv)

  • Base: NaOtBu (1.4 equiv) for robust substrates; Cs2CO3 (2.0 equiv) for base-sensitive substrates.

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Oven-dry a reaction vial equipped with a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

  • Note: While G3 precatalysts are air-stable, the active Pd(0) species and the deprotonated amine intermediates are air/moisture sensitive.

Step 2: Reagent Addition

  • Add This compound (1.0 mmol, 156 mg).

  • Add Amine (1.2 mmol).

  • Add Base (NaOtBu, 1.4 mmol, 135 mg).

  • Add BrettPhos Pd G3 (0.02 mmol, 18 mg).

    • Tip: If weighing small amounts, prepare a stock solution of the catalyst in the reaction solvent.

Step 3: Solvent & Degassing

  • Add 1,4-Dioxane (5.0 mL).

  • Sparge the solution with Argon for 2 minutes (bubbling gas directly into solvent) to remove dissolved oxygen.

  • Seal the vial with a Teflon-lined crimp cap or screw cap.

Step 4: Reaction

  • Heat the block to 80°C .

  • Stir vigorously (800+ RPM) for 2–4 hours.

  • Monitoring: Check via LCMS or TLC (EtOAc/Hexanes). Look for the disappearance of the starting chloride (UV 254 nm).

    • Self-Validation Check: If the reaction turns black immediately, palladium black has precipitated (catalyst death). If it remains orange/red/brown, the active species is stable.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

  • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography on Silica Gel.

    • Eluent: typically 0-50% EtOAc in Hexanes (adjust based on amine polarity).

Experimental Workflow Diagram

Workflow Start Start: Dry Vial + Ar Solids Add Solids: Substrate, Base, Catalyst Start->Solids Liquids Add Liquids: Amine, Solvent Solids->Liquids Degas Degas: Sparge Ar (2 min) Liquids->Degas Heat Reaction: 80°C, 2-4h Degas->Heat Filter Workup: Celite Filter -> Wash Heat->Filter Purify Purify: Flash Column Filter->Purify

Figure 2: Operational workflow for the batch synthesis.

Optimization & Troubleshooting

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to tBuBrettPhos (bulkier) or increase catalyst loading to 5 mol%.
Dehalogenation (Ar-H)

-Hydride Elimination
Avoid primary alcohol solvents. Ensure solvent is strictly anhydrous.
Starting Material Intact Oxidative Addition FailureIncrease temp to 100°C. Switch solvent to t-Amyl alcohol (higher boiling point).
Product Hydrolysis Wet Base/SolventUse fresh NaOtBu (stored in glovebox) or switch to K3PO4 with molecular sieves.
Case Study: Weak Nucleophiles

For coupling This compound with 2-Aminopyridine (weak nucleophile):

  • Ligand: Switch to XantPhos or BrettPhos .

  • Base: Use Cs2CO3 (weaker base, requires higher temp).

  • Solvent: 1,4-Dioxane at 100°C.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Overview of mechanism and historical development.[2][3]Link

  • BenchChem. (2025).[4] A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.Link

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction - Recent Literature and Catalysts.Link

  • WuXi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link

  • Usami, Y. et al. (2020).[4] C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20). Link

Sources

Troubleshooting & Optimization

preventing hydrolysis of 4-Chloro-6-propylpyrimidine during storage

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Heterocycle Stability Group Subject: Prevention of Autocatalytic Hydrolysis in 4-Chloro-6-propylpyrimidine Storage

Executive Summary

This compound (CAS: N/A for specific isomer generic, but chemically analogous to 4-chloro-6-methylpyrimidine) is a metastable electrophile.[1] Unlike standard reagents, it possesses a "self-destruct" mechanism driven by autocatalytic acid hydrolysis .[1]

Improper storage does not just lower purity; it generates hydrogen chloride (HCl) gas, which pressurizes containers and corrodes nearby equipment.[1] This guide provides the mechanistic insight and strict protocols required to maintain >98% purity.

Part 1: The Mechanism (Why It Degrades)

The degradation of this compound is not a simple reaction with moisture; it is an accelerating loop.[1] The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (


).[1]
  • Initiation: Trace moisture attacks the C4 position.[1]

  • Release: The reaction expels HCl.[1]

  • Autocatalysis: The released proton (

    
    ) protonates the pyrimidine ring nitrogen (N1 or N3).[1] This protonation pulls electron density away from the C4 carbon, making it significantly more electrophilic and susceptible to further water attack.[1]
    
  • Result: The reaction rate increases exponentially over time.

Visualizing the Degradation Loop

HydrolysisLoop Reactant 4-Chloro-6- propylpyrimidine Transition Tetrahedral Intermediate Reactant->Transition + H₂O Moisture Trace Moisture (H₂O) Moisture->Transition Product 6-Propylpyrimidin-4-ol (Inactive) Transition->Product HCl HCl (Catalyst) Transition->HCl Releases HCl->Reactant Protonates Ring (Increases Electrophilicity)

Figure 1: The Autocatalytic Hydrolysis Cycle. Note the red dashed line indicating the feedback loop where the byproduct (HCl) accelerates the consumption of the remaining starting material.[1]

Part 2: Troubleshooting Guide

Use this table to diagnose the state of your inventory.

SymptomDiagnosisChemical RealityAction Required
Acrid "biting" smell Early-stage hydrolysisHCl gas is escaping the matrix.[1] Purity likely >95%.[1]Purge & Seal: Immediate inert gas purge required.[1]
White crust on cap Container breachHCl gas has reacted with ambient moisture/amines to form salts.[1]Transfer: Move to new container; replace cap.
Popping sound on opening PressurizationSignificant HCl buildup.[1]Vent Carefully: Use fume hood. Check purity (HPLC).
Solid precipitate in oil Advanced degradationThe hydrolysis product (pyrimidinol) is insoluble in the parent oil.[1]Salvage/Discard: Filtration required (See Protocol C).
Melting Point Drift Impurity contaminationPure compound MP is depressed by the hydroxy-impurity.[1]Recrystallize: If solid, recrystallize from non-polar solvent.[1]
Part 3: Storage & Handling Protocols

Adherence to these protocols is mandatory for stability >3 months.

Protocol A: The "Warm-Open" Rule (Critical)

Context: Most hydrolysis events are initiated by condensation forming on cold reagents when opened in humid lab air.[1]

  • Remove the container from the freezer (

    
    ) or refrigerator.[1]
    
  • Place in a desiccator or seal in a Ziploc bag with silica gel.[1]

  • Wait 30–60 minutes until the bottle feels neutral to the touch.

  • Why? Opening a cold bottle sucks in moist air; the water condenses instantly on the chemical, initiating the HCl loop.[1]

Protocol B: Inert Gas Blanketing

Standard: Argon is superior to Nitrogen.[1] Reasoning: Argon is heavier than air and settles over the liquid/solid surface, creating a physical barrier.[1] Nitrogen can mix more easily with headspace air if the seal is imperfect.[1]

  • After use, direct a gentle stream of Argon into the bottle for 10–15 seconds.[1]

  • Immediately screw the cap on tight.[1]

  • Wrap the cap-neck junction with Parafilm or electrical tape to prevent "breathing" during temperature cycles.[1]

Protocol C: Salvage of Degraded Material

Use this if you observe precipitation (white solids) in your liquid this compound.[1]

  • Dissolve: Dilute the material in dry Dichloromethane (DCM) or Hexane.[1] The 4-chloro derivative is highly soluble; the hydrolysis product (6-propylpyrimidin-4-ol) is polar and often insoluble in non-polar solvents.[1]

  • Filter: Filter off any white solids (the impurity).[1]

  • Wash: Wash the filtrate with cold Saturated NaHCO₃ (Sodium Bicarbonate).

    • Purpose: This neutralizes dissolved HCl, stopping the autocatalytic loop.[1]

  • Dry: Dry organic layer over Anhydrous Na₂SO₄.

  • Concentrate: Remove solvent under reduced pressure (

    
    ).
    
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store this in a standard solvent to improve stability? A: Yes, but choose wisely.

  • Recommended: Anhydrous Dichloromethane (DCM) or Toluene.[1]

  • Forbidden: Alcohols (Methanol, Ethanol), Water, or DMF/DMSO (unless strictly anhydrous).[1]

  • Reason: Alcohols can act as nucleophiles (alcoholysis), replacing the Chlorine with an alkoxy group (e.g., forming 4-ethoxy-6-propylpyrimidine), especially if any acid is present to catalyze it.[1]

Q2: My bottle has been at room temperature for a week. Is it ruined? A: Not necessarily, but the "clock" has ticked. Check the physical state.[1][2] If it is still a clear liquid (or uniform solid) without a sharp acidic smell, it is likely fine.[1] If you see white specs or crust, run an LC-MS.[1] The hydrolysis product usually elutes much earlier (more polar) than the parent compound.[1]

Q3: Why does the SDS say "Store under Inert Gas" but the bottle arrived without it? A: Bulk suppliers often package under dry nitrogen, but the seals are not perfect.[1] During transit, temperature fluctuations cause the bottle to "exhale" gas and "inhale" moist air.[1] Upon receipt, you must immediately purge with Argon and transfer to cold storage.[1]

Q4: Is the hydrolysis product toxic? A: While generally less reactive than the parent chloropyrimidine, the hydrolysis product (a hydroxypyrimidine/pyrimidone) is biologically active and should be treated as a potential irritant.[1] However, the immediate danger is the HCl gas released during the process, which is corrosive to lung tissue and eyes.[1]

References
  • PubChem. (n.d.).[1][3] 4-Chloro-6-fluoropyrimidine (Analogous Reactivity Data).[1] National Library of Medicine.[1] Retrieved from [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Standard text regarding

    
     kinetics and acid catalysis in nitrogen heterocycles).
    
  • Organic Process Research & Development. (2012). Highly Selective Hydrolysis of Chloropyrimidines.[1] (Demonstrates the kinetic acceleration of hydrolysis in acidic media). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-6-propylpyrimidine Aminolysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the aminolysis of 4-Chloro-6-propylpyrimidine. The document is structured to provide foundational knowledge, actionable troubleshooting advice, and validated experimental protocols to empower users to rationally optimize reaction temperature, a critical parameter for maximizing yield and purity.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

A robust understanding of the underlying chemical principles is the bedrock of effective troubleshooting. This section addresses the most common questions regarding the aminolysis of chloropyrimidines.

Q1: What is the fundamental reaction mechanism for the aminolysis of this compound?

A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This is a two-step addition-elimination process. First, the amine (nucleophile) attacks the electron-deficient C4 position of the pyrimidine ring, breaking the aromaticity to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] In the second, typically rapid step, the aromaticity is restored by the expulsion of the chloride leaving group. The nitrogen atoms within the pyrimidine ring act as strong electron-withdrawing groups, which is crucial for activating the ring toward nucleophilic attack.[4][5]

SNAr_Mechanism sub This compound + Amine (R-NH2) mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc Step 1: Nucleophilic Attack (Rate-Determining) prod 4-Amino-6-propylpyrimidine + HCl mc->prod Step 2: Chloride Elimination (Restores Aromaticity)

Caption: The SNAr mechanism for pyrimidine aminolysis.

Q2: How does temperature directly influence the rate and outcome of this reaction?

A: Temperature is a critical kinetic parameter. According to the Arrhenius equation, increasing the temperature provides the necessary activation energy for the reaction, leading to a higher reaction rate.[6] However, an excessively high temperature can be detrimental, promoting undesirable side reactions such as hydrolysis (reaction with trace water) or solvolysis (reaction with the solvent).[7][8] For instance, in related systems, lowering the reaction temperature from 80°C to 40°C has been shown to suppress the formation of hydrolytic side-products.[7] The goal is to find the "sweet spot" that ensures a reasonable reaction time while minimizing impurity formation.

Q3: What is a sensible starting temperature for optimizing this aminolysis?

A: A prudent starting point for the aminolysis of an activated chloropyrimidine is typically in the range of 40°C to 60°C . This moderate temperature range often provides sufficient energy to overcome the activation barrier without aggressively promoting side reactions. Reactions involving less reactive (less nucleophilic) amines may require higher temperatures, while highly activated systems might proceed efficiently even at room temperature.[9]

Q4: Beyond temperature, what other parameters are crucial for success?

A: Temperature optimization cannot be performed in isolation. Key interdependent parameters include:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are common as they can solvate the Meisenheimer complex. Alcohols like 2-propanol or ethanol are also frequently used.[8] The choice of solvent can significantly impact reaction rates and the propensity for side reactions.[10]

  • Nucleophile Reactivity: The basicity and steric hindrance of the amine are paramount. More basic, less hindered amines are more nucleophilic and will react under milder conditions.[8]

  • Base/Acid Catalysis: The reaction generates HCl, which can protonate the amine nucleophile, rendering it inactive.[8] Therefore, a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is often added to scavenge the acid.[11] Conversely, for less reactive systems, acid catalysis can be employed to protonate the pyrimidine ring, making it more electrophilic and accelerating the reaction.[4][8]

Section 2: Troubleshooting Guide for Temperature Optimization

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and validated solutions.

Q: My reaction is extremely slow or shows no conversion at 50°C after several hours. What is the logical next step?

A: Causal Analysis & Solution

This issue points to insufficient thermal energy to overcome the reaction's activation barrier. This is common with less nucleophilic amines or when using solvents that do not strongly promote the reaction.

Troubleshooting Protocol:

  • Confirm Reagent Integrity: Before adjusting temperature, ensure your amine and solvent are pure and anhydrous. Impurities or water can inhibit the reaction.[6]

  • Incremental Temperature Increase: Raise the reaction temperature in a stepwise manner, for example, to 70-80°C. Allow the reaction to proceed for 1-2 hours at the new temperature.

  • Monitor Progress: Use Thin-Layer Chromatography (TLC) or a similar technique to monitor the consumption of the this compound starting material.[12][13] A noticeable decrease in the starting material spot and the appearance of a new product spot indicates the reaction is proceeding.

  • Hold at Optimal Temperature: Once a reasonable rate is achieved, maintain that temperature until the reaction reaches completion as determined by your monitoring method. Avoid reflexively heating to a very high temperature (e.g., >120°C) without intermediate analysis, as this can introduce new problems.

Q: I'm getting a good conversion rate, but my crude product contains significant impurities. Could the temperature be the cause?

A: Causal Analysis & Solution

Yes, high temperatures are a primary cause of side-product formation. The elevated thermal energy can activate alternative, undesired reaction pathways.

Common Temperature-Induced Side Reactions:

  • Hydrolysis: If trace water is present in the solvent or reagents, it can act as a nucleophile at high temperatures, leading to the formation of 6-propylpyrimidin-4-ol.

  • Solvolysis: If an alcohol is used as a solvent (e.g., ethanol), it can displace the chloride to form a 4-alkoxy-6-propylpyrimidine byproduct, especially under acidic conditions.[8]

  • Degradation: The desired product or starting materials may not be stable at elevated temperatures over long reaction times, leading to decomposition.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: Based on your initial successful conversion, lower the temperature by 10-20°C. This is the most direct way to disfavor higher-activation-energy side reactions.[7]

  • Extend Reaction Time: A lower temperature will slow the desired reaction. You must compensate by allowing for a longer reaction time. Continue to monitor via TLC to determine the new point of completion.[6]

  • Analyze the Trade-off: The goal is to find the temperature that provides the best balance between an acceptable reaction time and the highest possible purity of the crude product, simplifying downstream purification.

Q: My reaction yields are inconsistent, even when I set the hotplate to the same temperature. Why is this happening?

A: Causal Analysis & Solution

This points to poor temperature control and a lack of uniform heating. A hotplate's surface temperature can differ significantly from the internal temperature of the reaction mixture, and "hot spots" can cause localized overheating and side reactions.

Troubleshooting Protocol:

  • Use an Internal Thermometer: Always measure and control the temperature of the reaction mixture itself, not the heating apparatus.

  • Ensure Uniform Heating: Use a liquid bath (e.g., oil or sand) for more even heat distribution compared to direct contact with a heating mantle.

  • Maintain Vigorous Stirring: Ensure the reaction mixture is well-stirred to eliminate thermal gradients within the flask.

  • Document Accurately: Record the internal reaction temperature and reaction time for each batch to build a reliable and reproducible protocol.

Section 3: Experimental Protocols & Data

Protocol 3.1: Step-by-Step Temperature Screening

This protocol outlines a method for efficiently screening temperatures to identify an optimal starting point.

  • Setup: In three separate, identical reaction vessels equipped with stir bars and reflux condensers, charge this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable base like DIPEA (1.5 eq) in your chosen anhydrous solvent (e.g., 2-propanol or DMF).

  • Temperature Control: Place each vessel in a pre-heated aluminum block or oil bath set to a different temperature (e.g., T1=50°C, T2=70°C, T3=90°C).

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction and analyze via TLC (see Protocol 3.2).

  • Analysis: Compare the TLC plates to assess the rate of starting material consumption and product formation at each temperature. Note any significant formation of new impurity spots at higher temperatures.

  • Selection: Choose the lowest temperature that provides a clean conversion in a reasonable timeframe for your workflow.

Protocol 3.2: Monitoring Reaction Progress by TLC

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom (the origin).[12] Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RXN).

  • Spotting:

    • SM Lane: Spot a dilute solution of your this compound starting material.

    • C Lane: Apply a spot of the SM solution, then, on the same point, apply a spot of the reaction mixture. This helps to definitively identify the SM spot in the reaction lane.

    • RXN Lane: Spot a sample of your reaction mixture.

  • Development: Place the plate in a covered chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane - this must be optimized). Ensure the solvent level is below the origin line.[12]

  • Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[12] The disappearance of the SM spot in the RXN lane indicates reaction completion.

Table 3.1: Illustrative Impact of Temperature on Reaction Outcome (Data is representative for a moderately reactive amine in 2-propanol)

Temperature (°C)Reaction Time (h)Yield (%)Key Impurity ProfileSenior Scientist's Note
40> 24< 30-Inefficient. Reaction is too slow for practical synthesis.
601085Minor baseline impuritiesGood starting point. Clean conversion with acceptable kinetics.
80492Trace hydrolytic byproductOptimal balance. Significantly faster with only a minor purity trade-off.
1001.588Noticeable byproduct formationDetrimental. Faster rate is offset by lower yield and complex purification.

Section 4: Integrated Optimization Workflow

Optimizing temperature is not a linear process but part of a larger decision-making workflow. The optimal temperature for a reaction in DMF may be different from that in 2-propanol.

Optimization_Workflow start Start Optimization setup Run Initial Reaction (e.g., 60°C, 4h) start->setup analyze Analyze by TLC/LCMS setup->analyze dec_complete Conversion >95%? analyze->dec_complete dec_clean Purity Acceptable? dec_complete->dec_clean Yes inc_temp Increase Temperature (e.g., to 80°C) dec_complete->inc_temp No dec_temp Decrease Temperature (e.g., to 50°C) & Increase Time dec_clean->dec_temp No end_good Protocol Optimized dec_clean->end_good Yes inc_temp->setup Re-run dec_temp->setup Re-run end_bad Re-evaluate Solvent/Base

Caption: Decision workflow for temperature optimization.

References

  • Borah, A. J., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(vii), 231-242. Available at: [Link]

  • De Rosa, M., et al. (2015). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Available at: [Link]

  • García-Ladera, M., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. New Journal of Chemistry. Available at: [Link]

  • Borah, A. J., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Brown, D. J., & Lee, T.-C. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Rankin, K. N., et al. (2001). Hydrogen-bond mediated catalysis: the aminolysis of 6-chloropyrimidine as catalyzed by derivatives of uracil. Journal of the American Chemical Society. Available at: [Link]

  • Smith, A. M. R., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]

  • Tanaka, F., et al. (2004). Antibody-catalyzed aminolysis of a chloropyrimidine derivative. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Miller, J. (1968). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]

  • Smith, J. D., & Williams, P. A. (2018). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research. Available at: [Link]

  • Lesiak-Watanabe, K., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Chloro-6-propylpyrimidine Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unreacted 4-Chloro-6-propylpyrimidine (CAS: 63098-66-8) is a persistent electrophilic impurity often found in SNAr reactions (e.g., synthesis of 4-amino or 4-alkoxy pyrimidines). Its removal is critical because the 4-chloro moiety remains reactive, potentially forming genotoxic byproducts in downstream steps.

This guide details three validated protocols for its removal, ranked by selectivity and operational scale.

MethodSelectivityScaleMechanismBest For
1. Resin Scavenging Highmg to kgCovalent Capture (SNAr)Late-stage purification; protecting sensitive products.
2. Destructive Hydrolysis Mediumg to kgSolvolysis (

OH)
Products stable to aqueous acid; cost-sensitive processes.
3. Vacuum Distillation Low>100 gBoiling Point DifferentialVolatile products; bulk solvent removal.

Module 1: Chemical Scavenging (The "Chemist's Scalpel")

Theory: The 4-chloropyrimidine ring is electron-deficient, making the chlorine atom a good leaving group. By introducing a polymer-supported nucleophile (scavenger resin), we can covalently bind the impurity to a solid support. Filtration then removes the resin-bound impurity, leaving the product in solution.

Recommended Resins:

  • Si-Thiol / PL-Thiol: (Mercaptopropyl functionalized silica/polystyrene). Thiols are superior nucleophiles for chloropyrimidines due to the "soft" nature of the sulfur attack.

  • Si-TMT: (Trimercaptotriazine). Highly effective for removing electrophiles.

Protocol: Thiol Scavenging Workflow

Reagents:

  • Crude mixture in non-protic solvent (DCM, THF, or EtOAc).

  • Si-Thiol Resin (Loading ~1.2 mmol/g).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Step-by-Step:

  • Calculate Load: Determine the moles of unreacted 4-Cl-6-Pr-Pm (via HPLC/NMR).

  • Stoichiometry: Add 3.0 - 4.0 equivalents of Si-Thiol resin relative to the impurity.

  • Activation: Add 2.0 equivalents of DIPEA (acts as an HCl scavenger to drive the reaction).

  • Incubation: Agitate at 40–50°C for 4–12 hours.

    • Note: Room temperature is often insufficient for chloropyrimidines; mild heat is required to overcome the activation energy.

  • Filtration: Filter through a sintered glass funnel or a Celite pad.

  • Wash: Wash the resin cake with 2 volumes of solvent to recover entrained product.

ScavengingWorkflow Start Crude Mixture (Product + 4-Cl Impurity) AddResin Add Si-Thiol Resin + DIPEA Start->AddResin Heat Heat to 50°C (4-12 hours) AddResin->Heat S_NAr Reaction Filter Filtration Heat->Filter Solid Solid Waste (Resin-bound Impurity) Filter->Solid Filtrate Purified Filtrate (Product Only) Filter->Filtrate

Figure 1: Workflow for removing electrophilic pyrimidines using thiol-functionalized silica.

Module 2: Destructive Hydrolysis (The "Phase Switch")

Theory: If your desired product is stable to aqueous acid, you can exploit the hydrolytic instability of the 4-chloro group. Heating with acid converts the lipophilic this compound into 4-hydroxy-6-propylpyrimidine (which exists as the polar 6-propylpyrimidin-4(3H)-one tautomer). This byproduct is water-soluble or easily separated via basic extraction.

Safety Warning: This generates HCl. Ensure proper venting.

Protocol: Acidic Hydrolysis & Wash
  • Dissolution: Dissolve crude oil in a water-miscible organic solvent (e.g., 1,4-Dioxane or DMSO).

  • Acidification: Add 1M HCl (aq) (approx. 5 vol% water relative to solvent).

  • Hydrolysis: Heat to 60–80°C for 1–2 hours. Monitor conversion of the Cl-impurity to the OH-species via LCMS.

    • Target: Disappearance of m/z 156/158 (Cl pattern) and appearance of m/z 138 (OH species).

  • Workup (Partitioning):

    • Cool to room temperature.

    • Dilute with EtOAc or DCM.

    • Wash 1: Water (removes bulk acid).

    • Wash 2: Saturated NaHCO3 (The hydroxy-pyrimidine is weakly acidic/polar and will partition into the aqueous phase or precipitate at the interface).

    • Wash 3: Brine.

  • Dry & Concentrate: Dry organic layer over Na2SO4.

Module 3: Distillation (Volatility Differences)

Theory: this compound is a liquid/low-melting solid with a boiling point significantly higher than simple solvents but lower than many complex coupled products.

Data Table: Physical Properties

Property Value Source
Molecular Weight 156.61 g/mol PubChem [1]
Boiling Point ~105–110°C @ 10 mmHg Extrapolated from 4-Cl-6-Me-Pm [2]
LogP 1.9 (Lipophilic) PubChem [1]

| Physical State | Liquid or Low-melting Solid | |

Troubleshooting Distillation:

  • Issue: Co-distillation.

    • Fix: Use a fractionating column (Vigreux). The propyl group adds significant van der Waals interactions, raising the BP compared to the methyl analog.

  • Issue: Degradation.

    • Fix: Ensure the pot temperature does not exceed 140°C. Chloropyrimidines can self-condense at high temperatures if traces of amine/acid are present.

FAQs: Troubleshooting Common Issues

Q: I tried acid washing, but the impurity remained. Why? A: The 4-chloro bond is relatively stable at room temperature acid. You likely did not apply enough heat. The hydrolysis requires thermal activation (60°C+) to proceed at a useful rate.

Q: Can I use amine-functionalized resins instead of thiols? A: Yes (e.g., PL-TBD or Trisamine), but they are generally slower. The nitrogen nucleophile is "harder" and less effective for SNAr on the pyrimidine ring compared to the "soft" thiolate. If using amines, increase temperature to 60°C.

Q: My product is also a pyrimidine. Will the resin remove it? A: Only if your product still has a reactive leaving group (Cl, Br, F) at the 2, 4, or 6 position. If your product is the result of a substitution (e.g., an amino-pyrimidine), it is nucleophilic, not electrophilic, and will not bind to the scavenger resin.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 583328, 4-Chloro-6-fluoropyrimidine (Analogous Structure Data). Retrieved from [Link]

  • PureSynth. (2024). 4-Chloro-6-Methyl-2-(Methylthio)Pyrimidine Physical Properties. Retrieved from [Link]

  • Organic Syntheses. (1955).[1] 2-Chloropyrimidine Synthesis and Handling. Org.[1][2][3][4][5][6] Synth. 1955, 35,[1][7] 80. Retrieved from [Link]

  • Google Patents. (2001). Process for the preparation of chloropyrimidines (EP1301489B1).[7] Retrieved from

Sources

Technical Support Center: Solving Solubility Issues of 4-Chloro-6-propylpyrimidine in Water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-6-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the solubility challenges commonly encountered with this compound. As many pyrimidine derivatives exhibit poor aqueous solubility, this guide offers a systematic approach to enhancing the solubility of this compound for reliable and reproducible experimental results.[1][2][3]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is critical for diagnosing and solving solubility issues. Below is a summary of its key characteristics.

PropertyValueSignificance for Solubility
Molecular Formula C₇H₉ClN₂The presence of nitrogen atoms offers potential for pH-dependent solubility.
Molecular Weight 156.61 g/mol A relatively low molecular weight for a drug-like molecule.
Predicted LogP ~2.5-3.0Indicates a lipophilic nature, suggesting poor intrinsic water solubility.
Water Solubility Predicted to be lowExperimental data is not readily available, but pyrimidine derivatives with similar structures often have limited aqueous solubility.[2][3]

Note: Predicted values are estimations and should be experimentally verified.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a structured, question-and-answer-style troubleshooting guide. Each step includes the rationale behind the suggested actions, empowering you to make informed decisions in your experiments.

Question 1: My initial attempt to dissolve this compound in water failed. What is the first step I should take?

Answer: The first step is to systematically evaluate the impact of pH on the solubility of your compound. The pyrimidine ring contains nitrogen atoms that can be protonated or deprotonated, making its solubility pH-dependent.

Protocol: pH-Dependent Solubility Profiling
  • Prepare a series of buffers: Create a range of buffers spanning from pH 2 to pH 10 (e.g., citrate, phosphate, borate buffers).

  • Create a saturated solution: Add an excess amount of this compound to a small volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot the results: Graph the solubility (mg/mL or µM) as a function of pH to identify the pH of maximum solubility.

Causality: The ionization state of a molecule significantly influences its interaction with water. By identifying the pH at which this compound is most ionized, you can often achieve a substantial increase in its aqueous solubility.[4][5]

Question 2: Adjusting the pH provided a slight improvement, but the solubility is still insufficient for my assay. What is the next logical step?

Answer: If pH adjustment alone is not sufficient, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7][8]

Protocol: Co-solvent Screening
  • Select a panel of co-solvents: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Propylene Glycol, and Polyethylene Glycol (PEG 400).

  • Prepare stock solutions: Dissolve a high concentration of this compound in each co-solvent.

  • Perform a titration: In a series of tubes, add increasing percentages of your co-solvent stock solution to your aqueous buffer (at the optimal pH determined previously).

  • Observe for precipitation: Visually inspect for any signs of precipitation. The highest concentration that remains clear is the apparent solubility in that co-solvent/water mixture.

  • Select the best co-solvent: Choose the co-solvent that provides the desired solubility with the lowest percentage of organic solvent to minimize potential effects on your experimental system.

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the dissolution of non-polar molecules.

Question 3: My experimental system is sensitive to organic solvents. Are there alternatives to co-solvents for enhancing solubility?

Answer: Yes, if your system is sensitive to organic solvents, you can explore the use of surfactants or cyclodextrins. These excipients can enhance solubility through non-covalent interactions.

Option A: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[9][10]

Protocol: Surfactant Screening
  • Choose a set of non-ionic surfactants: Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Pluronic F-68 are common choices with good biocompatibility.

  • Prepare surfactant solutions: Create a series of aqueous solutions with increasing concentrations of each surfactant, ensuring some concentrations are above the CMC.

  • Determine solubility: Add an excess of this compound to each surfactant solution, equilibrate, and quantify the dissolved compound as described previously.

  • Identify the optimal surfactant and concentration: Select the surfactant and concentration that provides the necessary solubility with the minimal potential for experimental interference.

Option B: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water and increasing its solubility.[11][12][13][]

Protocol: Cyclodextrin Complexation
  • Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.

  • Prepare cyclodextrin solutions: Make a range of concentrations of the chosen cyclodextrin in your aqueous buffer.

  • Perform a phase solubility study: Add an excess of this compound to each cyclodextrin solution. After equilibration, quantify the dissolved compound.

  • Analyze the results: A linear increase in solubility with increasing cyclodextrin concentration (at lower concentrations) is indicative of the formation of a soluble inclusion complex.

Visualizing the Workflow

The following diagram illustrates the decision-making process for addressing the solubility of this compound.

Solubility_Workflow Start Start: this compound in aqueous buffer CheckSolubility Is solubility sufficient? Start->CheckSolubility pH_Screen Step 1: pH Optimization (pH 2-10) CheckSolubility->pH_Screen No Success Success: Solution Prepared CheckSolubility->Success Yes CheckSolubility2 Is solubility sufficient? pH_Screen->CheckSolubility2 CheckSystemSensitivity Is the system sensitive to organic solvents? CheckSolubility2->CheckSystemSensitivity No CheckSolubility2->Success Yes CoSolvent_Screen Step 2: Co-solvent Screening (DMSO, Ethanol, PEG 400) CoSolvent_Screen->Success If successful Failure Further Formulation Strategies Required CoSolvent_Screen->Failure If not successful CheckSystemSensitivity->CoSolvent_Screen No Excipient_Screen Step 3: Excipient Screening (Surfactants or Cyclodextrins) CheckSystemSensitivity->Excipient_Screen Yes Excipient_Screen->Success If successful Excipient_Screen->Failure If not successful

Caption: Decision tree for enhancing the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use heat to dissolve this compound?

A1: While gentle heating can sometimes increase the rate of dissolution, it is generally not recommended as a primary solubilization method without understanding the compound's thermal stability. Degradation can occur at elevated temperatures, leading to inaccurate results. If you do use heat, ensure the solution remains stable upon cooling to the experimental temperature.

Q2: What is the difference between kinetic and thermodynamic solubility?

A2: Thermodynamic solubility is the maximum concentration of a compound that can remain in solution at equilibrium and is a property of the most stable crystalline form. Kinetic solubility is often measured in high-throughput settings and can be higher than thermodynamic solubility, as it may involve metastable solid forms. For reproducible results, it is best to work with solutions at or below the thermodynamic solubility.[1]

Q3: How can I be sure that the co-solvent or excipient is not affecting my biological assay?

A3: It is crucial to run appropriate vehicle controls in your experiments. This involves testing the effect of the co-solvent or excipient at the same concentration used to dissolve your compound, but without the compound present. This will help you to distinguish the effects of the compound from the effects of the formulation components.

Q4: Are there more advanced techniques if these methods fail?

A4: Yes, if the methods described above are insufficient, more advanced formulation strategies can be employed. These include the preparation of amorphous solid dispersions, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and particle size reduction techniques such as micronization or nanonization.[15] These approaches typically require specialized equipment and expertise.

Mechanism of Micellar Solubilization

The diagram below illustrates how surfactants encapsulate a hydrophobic molecule like this compound within a micelle.

Micelle_Formation cluster_micelle Micelle cluster_legend Legend s1 center s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center s9 s9->center s10 s10->center s11 s11->center s12 s12->center s13 s13->center s14 s14->center s15 s15->center s16 s16->center drug This compound key1 Hydrophilic Head key2 Hydrophobic Tail key_s key_t key_s->key_t key_d Drug Molecule

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • 4-Chloro-6-fluoropyrimidine. PubChem. [Link]

  • Calculate Partition Coefficients. ACD/Labs. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Sur-Tech. [Link]

  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. Molecules. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Investigation. [Link]

  • A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. ResearchGate. [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • 4-Chloro-6-methylpyrimidine. PubChem. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Use of Surfactants as Plasticizers in Preparing Solid Dispersions of Poorly Soluble API: Stability Testing of Selected Solid Dispersions. ResearchGate. [Link]

  • 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem. [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences. [Link]

  • Cosolvent. Wikipedia. [Link]

  • cyclodextrin inclusion complexes: Topics. Science.gov. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • pH-Dependent Solubility of Indomethacin–Saccharin and Carbamazepine–Saccharin Cocrystals in Aqueous Media. Molecular Pharmaceutics. [Link]

  • Green solvents for eco-friendly synthesis of bioactive heterocycles. ResearchGate. [Link]

  • 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

  • 4-Chloro-6-phenoxypyrimidine. PubChem. [Link]

  • 4-Chloro-2-cyclopropyl-6-methylpyrimidine. PubChem. [Link]

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avoiding regioselectivity byproducts in pyrimidine substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating and Controlling Regioselectivity in Substitution Reactions

Welcome to the technical support center for pyrimidine chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the functionalization of pyrimidine rings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning and field-tested insights to help you troubleshoot and optimize your reactions.

Part 1: Frequently Asked Questions - Understanding the Fundamentals of Pyrimidine Reactivity

This section addresses the core principles governing substitution reactions on the pyrimidine core. Understanding these fundamentals is the first step in diagnosing and solving regioselectivity issues.

Question: Why is my pyrimidine substitution reaction not selective? I'm seeing multiple isomers.

Answer: The issue of regioselectivity in pyrimidine chemistry stems directly from its inherent electronic properties. The pyrimidine ring is "π-deficient" due to the presence of two electron-withdrawing nitrogen atoms. This has several consequences:

  • Multiple Reactive Sites: The electron deficiency is not uniform across the ring. The C2, C4, and C6 positions are the most electron-poor and are thus susceptible to nucleophilic attack. The C5 position is the most electron-rich and is the preferred site for electrophilic attack, although such reactions are generally difficult.

  • Substituent Effects: The regiochemical outcome is highly sensitive to any pre-existing substituents on the ring. Both the electronic nature (electron-donating vs. electron-withdrawing) and the position of the substituent will strongly direct incoming reagents. For instance, an electron-donating group at C2 can direct nucleophiles to the C4 and C6 positions.

  • Reaction Conditions: Seemingly minor changes in solvent, temperature, catalyst, or base can tip the balance between kinetic and thermodynamic control, leading to different product ratios.

Understanding which of these factors is dominant in your specific reaction is key to troubleshooting.

Question: What are the "rules" for regioselectivity in nucleophilic and electrophilic substitution on a simple pyrimidine?

Answer: For an unsubstituted pyrimidine, the general rules of reactivity are dictated by the electron distribution in the ring.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is activated towards SNAr, especially at the C2, C4, and C6 positions. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate determines the preferred site of attack. For many nucleophiles, attack at C4 and C6 is kinetically favored over C2.

  • Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is strongly deactivated towards EAS due to its π-deficient nature. Reactions like nitration or Friedel-Crafts acylation require harsh conditions and often result in low yields. When forced, electrophilic attack occurs preferentially at the C5 position, which is the most electron-rich carbon.

The diagram below illustrates the electron density and preferred sites of attack on an unsubstituted pyrimidine ring.

Caption: General regioselectivity on the pyrimidine core.

Part 2: Troubleshooting Guides - Solving Specific Regioselectivity Problems

This section provides actionable advice for common experimental challenges.

Problem: I'm attempting a nucleophilic substitution on a 4-chloropyrimidine, but I'm getting a mixture of the desired 4-substituted product and a 6-substituted byproduct.

Answer: This is a classic regioselectivity challenge. While the C4 and C6 positions are electronically similar, their reactivity can be modulated. The formation of a C6 byproduct suggests that either the starting material is contaminated with 6-chloropyrimidine or a competing reaction pathway is active.

Troubleshooting Workflow:

G start Mixture of C4/C6 Isomers Observed check_sm Step 1: Verify Starting Material Purity Use NMR and LC-MS to check for isomeric impurities. start->check_sm impure Problem: Isomeric Impurity Purify starting material by chromatography or recrystallization. check_sm->impure Impurity Found pure Starting Material is Pure check_sm->pure Purity Confirmed mod_cond Step 2: Modify Reaction Conditions The goal is to favor the kinetically controlled product. pure->mod_cond temp Action A: Lower Temperature Reduces available energy for overcoming higher activation barriers to byproduct formation. mod_cond->temp solvent Action B: Change Solvent Aprotic polar solvents (e.g., DMF, DMSO) can stabilize the Meisenheimer intermediate differently. mod_cond->solvent advanced Step 3: Consider Advanced Strategies If simple modifications fail, use a directing group. mod_cond->advanced n_oxide Action C: N-Oxide Formation Oxidation of the N1 nitrogen deactivates the adjacent C2 and C6 positions, enhancing selectivity for C4. advanced->n_oxide

Caption: Troubleshooting workflow for C4/C6 isomer mixtures.

Detailed Explanation & Causality:

  • Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may approach thermodynamic equilibrium, potentially favoring the more stable isomer, which might not be your desired product. Lowering the temperature (e.g., from room temperature to 0 °C or -78 °C) often increases the kinetic selectivity.

  • The N-Oxide Strategy: Converting the pyrimidine to its N-oxide derivative is a powerful and reliable method to control regioselectivity. The N-oxide group is strongly electron-withdrawing via an inductive effect, but it can also act as an electron-donating group via resonance. This modification significantly deactivates the adjacent C2 and C6 positions towards nucleophilic attack, thereby directing the nucleophile almost exclusively to the C4 position. The N-oxide can be easily removed later with a reducing agent like PCl₃ or PPh₃.

Problem: My electrophilic substitution at C5 is failing or giving very low yields.

Answer: This is expected behavior due to the severe deactivation of the ring towards electrophiles. You cannot simply apply standard aromatic nitration or bromination conditions and expect good results. The key is to increase the electron density of the ring system.

Strategies to Enable Electrophilic Substitution:

StrategyMechanism of ActionCommon ApplicationsKey Considerations
Introduce Activating Groups Add strong electron-donating groups (EDGs) like -NH₂, -OH, or -OR at the C2, C4, or C6 positions. These groups donate electron density into the ring, making the C5 position more nucleophilic.Halogenation (NBS, NCS), Nitration (HNO₃/H₂SO₄)The directing effects of multiple activating groups must be considered. Over-activation can lead to multiple substitutions.
N-Oxide Formation The N-oxide group can donate electron density via resonance specifically to the C4 position, making it more susceptible to some electrophiles.NitrationThis strategy is less general than adding EDGs but can be effective for specific substrates.
Directed ortho-Metalation (DoM) A directing metalating group (DMG) at C4 (e.g., -CONR₂, -SO₂NR₂) directs a strong base (e.g., LDA, n-BuLi) to deprotonate the C5 position. The resulting lithiated species is a powerful nucleophile that can react with a wide range of electrophiles.Functionalization with aldehydes, ketones, silyl chlorides, etc.Requires anhydrous conditions and cryogenic temperatures. The directing group must be chosen carefully.

Part 3: Advanced Protocols & Methodologies

For complex cases where simple modifications are insufficient, more advanced synthetic strategies are required.

Protocol 1: Regioselective C4-Amination via N-Oxide Activation

This protocol details the use of an N-oxide to direct a nucleophile to the C4 position of a 2,4-dichloropyrimidine, avoiding substitution at C2.

Step 1: N-Oxidation

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Nucleophilic Substitution

  • Dissolve the 2,4-dichloropyrimidine-1-oxide (1.0 eq) in isopropanol (~0.3 M).

  • Add the desired amine (e.g., aniline, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Heat the reaction to 60-80 °C and stir for 12-18 hours until the starting material is consumed.

  • Cool the reaction, concentrate the solvent, and purify the residue by column chromatography to isolate the C4-aminated product.

Step 3: Deoxygenation

  • Dissolve the C4-aminated N-oxide product (1.0 eq) in chloroform or acetonitrile.

  • Add phosphorus trichloride (PCl₃, 1.5 eq) dropwise at 0 °C.

  • Stir at room temperature for 2-3 hours.

  • Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Extract with an organic solvent, dry, and concentrate to yield the final C4-aminated pyrimidine.

Protocol 2: C5-Functionalization via Directed ortho-Metalation (DoM)

This protocol describes the functionalization of the C5 position using a pivalamide directing group at C4.

Step 1: Installation of the Directing Group

  • Start with 4-aminopyrimidine. React it with pivaloyl chloride in the presence of pyridine to form 4-(pivalamido)pyrimidine. This protects the amine and installs the directing group.

Step 2: Directed Metalation and Electrophilic Quench

  • Strictly Anhydrous Conditions Required. Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the 4-(pivalamido)pyrimidine (1.0 eq) in dry tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA, 2.2 eq) in THF dropwise over 20 minutes. A color change to deep red or orange is often observed, indicating the formation of the C5-lithiated species.

  • Stir the solution at -78 °C for 1-2 hours.

  • Add the desired electrophile (e.g., benzaldehyde, 1.5 eq) as a solution in dry THF.

  • Continue stirring at -78 °C for another 2-3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate, dry the organic layer, and purify by chromatography.

Mechanism of DoM:

G cluster_dom Directed ortho-Metalation (DoM) Workflow A Start: Pyrimidine with Directing Metalating Group (DMG) B Complexation of Strong Base (e.g., LDA) with DMG A->B Add Base (-78 °C) C Deprotonation of adjacent C5 position B->C D Formation of C5-Lithiated Intermediate (Potent Nucleophile) C->D E Quench with Electrophile (E+) D->E Add E+ F C5-Functionalized Pyrimidine E->F

Caption: Workflow for C5 functionalization using DoM.

By providing this structured, explanation-driven guide, we hope to empower you to overcome the common and complex challenges of regioselectivity in your pyrimidine-based projects.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic tautomerism of heteroaromatic compounds: II. The effect of the N-oxide group. Journal of the Chemical Society, 43-46. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-derived methodologies. An update. Chemical Reviews, 90(6), 879–933. [Link]

stability of 4-Chloro-6-propylpyrimidine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 4-Chloro-6-propylpyrimidine under Basic Conditions

Executive Summary

This compound (CAS: 51422-01-6, analog ref) exhibits significant instability in basic media. The electron-deficient pyrimidine ring renders the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution (


).[1] In the presence of aqueous bases (hydroxides, carbonates), the primary degradation pathway is hydrolysis to 6-propylpyrimidin-4-ol  (tautomerizing to the pyrimidone). In alcoholic bases (alkoxides), the impurity profile shifts toward ether formation.

This guide details the mechanistic causes of this instability, troubleshooting protocols for synthesis, and analytical methods for impurity detection.

Module 1: The Core Instability (Mechanism)
The Chemical Hazard

The pyrimidine ring contains two nitrogen atoms that withdraw electron density from the ring carbons. Position 4 (and 6) is particularly electron-deficient (electrophilic). The chlorine atom at C4 acts as a good leaving group.

When exposed to a base, two scenarios occur:[2]

  • Non-Nucleophilic Base (e.g., DIPEA,

    
    ):  The molecule is relatively stable if the system is anhydrous. The base merely scavenges HCl generated during substitution reactions.
    
  • Nucleophilic Base (e.g., NaOH, KOH, NaOMe): The base itself (or the generated hydroxide ion) attacks the C4 position.

Degradation Pathway:

Hydrolysis

The reaction proceeds via an addition-elimination mechanism. The hydroxide ion attacks C4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Chloride is then eliminated, yielding the hydroxy-pyrimidine.

HydrolysisMechanism Start This compound Complex Meisenheimer-like Intermediate (Anionic) Start->Complex Addition (Rate Limiting) OH OH- Attack (Nucleophile) OH->Complex Product 6-propylpyrimidin-4-ol (Degradant) Complex->Product Elimination (-Cl) Tautomer 6-propylpyrimidin-4(3H)-one (Stable Tautomer) Product->Tautomer Tautomerization

Figure 1: The degradation pathway of this compound in aqueous base. The final product exists primarily as the pyrimidone tautomer.

Module 2: Troubleshooting Synthesis

Scenario: You are using this compound as a scaffold to attach an amine or alkoxide, but you observe low yields or high hydrolysis impurities.

Critical Control Points
ParameterRisk FactorRecommendation
Water Content High Aqueous bases (NaOH,

aq) rapidly hydrolyze the C-Cl bond. Use anhydrous solvents (THF, DMF, Dioxane) and bases (Cs2CO3, NaH).
Base Strength Medium Strong bases (pKb < 0) accelerate

non-selectively. Use the mildest base possible (e.g.,

or DIPEA) for amine couplings.
Temperature High

activation energy is moderate. Heating >80°C in the presence of any moisture guarantees hydrolysis. Keep reactions <60°C unless necessary.
Solvent Medium Alcohols (MeOH, EtOH) can act as nucleophiles, forming alkoxy-impurities (4-methoxy-6-propylpyrimidine). Use non-nucleophilic solvents (DCM, THF).
Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Yield / Impurities CheckImpurity Identify Impurity via LC-MS Problem->CheckImpurity Hydrolysis Mass = M-Cl+OH (Hydrolysis) CheckImpurity->Hydrolysis Alkoxy Mass = M-Cl+OR (Solvolysis) CheckImpurity->Alkoxy NoRxn Starting Material Remains CheckImpurity->NoRxn Sol1 Action: Dry Solvents Switch to Anhydrous Base (e.g., Cs2CO3 in DMF) Hydrolysis->Sol1 Sol2 Action: Change Solvent Avoid Alcohols Use THF or Dioxane Alkoxy->Sol2 Sol3 Action: Increase Temp OR Switch to stronger non-nuc base (NaH) NoRxn->Sol3

Figure 2: Decision matrix for optimizing reactions involving this compound.

Module 3: Analytical & Quality Control

Question: How do I detect degradation? Answer: Standard Reverse-Phase HPLC is effective. The hydrolysis product is significantly more polar than the parent chloride.

Standard HPLC Method (Reference Protocol)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the pyrimidone, improving peak shape).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrimidine ring absorption).[4][5]

Expected Retention Order:

  • 6-propylpyrimidin-4-ol (Hydrolysis Impurity): Elutes early (Polar).

  • This compound (API/Intermediate): Elutes late (Lipophilic propyl + Chloro).

Module 4: FAQs

Q1: Can I use NaOH to wash the reaction mixture during workup? A: Proceed with caution. Brief contact with cold dilute NaOH (< 1M, < 5°C) to remove acidic byproducts is generally acceptable if the contact time is short (< 15 mins). However, prolonged exposure or high concentrations will hydrolyze the product. Recommended Alternative: Use saturated


 or a phosphate buffer at pH 7-8.

Q2: Why is my product turning into a solid precipitate in the reaction vial? A: If you are running a reaction in a non-polar solvent and moisture enters, the hydrolyzed product (pyrimidone) often precipitates out because it is much less soluble in organics (like DCM/Hexane) than the chloro-precursor due to hydrogen bonding capability.

Q3: Is the propyl group at C6 providing any stability? A: The propyl group is a weak electron-donating group (inductive effect). Compared to 4-chloropyrimidine, the 6-propyl analog is slightly less reactive toward nucleophiles, but this effect is negligible in the context of strong bases. It does not offer "protection" against hydrolysis.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General mechanism of Pyrimidine

    
    ). 
    
  • PubChem. (n.d.).[6][7][8] 4-Chloro-6-fluoropyrimidine (Analogous Reactivity Data). National Library of Medicine. Retrieved February 3, 2026. [6]

  • ResearchGate. (2024).[3] Analytical method development for Chloropyrimidine Impurities. (HPLC Methodologies for Pyrimidines).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Meisenheimer Complex theoretical grounding).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-6-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 4-Chloro-6-propylpyrimidine, a substituted pyrimidine, represents a class of molecules with significant potential in various therapeutic areas. Accurate characterization of such compounds is the bedrock of reliable structure-activity relationship (SAR) studies and the advancement of drug discovery pipelines. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound and offers a comparative perspective on other key analytical techniques.

The Power of Proton NMR: A Detailed Look at this compound

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and powerful tool for the structural determination of organic molecules. By probing the magnetic properties of hydrogen nuclei, ¹H NMR provides a detailed map of the proton environments within a molecule, revealing crucial information about its connectivity and stereochemistry.

Based on established principles of NMR spectroscopy and analysis of structurally related pyrimidine derivatives, a predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons on the pyrimidine ring and the aliphatic protons of the propyl group.

Predicted ¹H NMR Spectral Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (Pyrimidine ring)~8.9Singlet-1H
H-5 (Pyrimidine ring)~7.2Singlet-1H
-CH₂- (Propyl, α to ring)~2.8Triplet~7.52H
-CH₂- (Propyl, β to ring)~1.8Sextet~7.52H
-CH₃ (Propyl, γ to ring)~1.0Triplet~7.53H

Causality Behind the Predicted Chemical Shifts:

  • Aromatic Protons (H-2 and H-5): The protons directly attached to the pyrimidine ring are expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the chlorine atom. This results in their resonance at a downfield region of the spectrum (δ > 7 ppm). The proton at the C-2 position is anticipated to be the most deshielded due to its proximity to both nitrogen atoms.

  • Propyl Group Protons:

    • The α-methylene protons (-CH₂-) are adjacent to the electron-withdrawing pyrimidine ring, causing them to be the most deshielded of the propyl group protons.

    • The β-methylene protons (-CH₂-) are further from the ring and thus experience less of a deshielding effect, resonating at a more upfield position.

    • The γ-methyl protons (-CH₃) are the most shielded, appearing at the most upfield region for the propyl group, consistent with a typical terminal methyl group in an alkyl chain.

Understanding the Splitting Patterns:

The multiplicity of each signal is governed by the number of neighboring protons (n) according to the n+1 rule.

  • The triplet for the α-methylene and γ-methyl protons arises from coupling to the adjacent two protons of the β-methylene group (2+1=3).

  • The sextet observed for the β-methylene protons is a result of coupling to the two α-methylene protons and the three γ-methyl protons (2+3+1=6).

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with key proton environments highlighted.

A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often relies on a combination of spectroscopic methods. Below is a comparison of ¹H NMR with other common analytical techniques for the analysis of this compound.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and stereochemistry.High resolution, detailed structural information, non-destructive.Requires soluble sample, can be complex for large molecules.
¹³C NMR Carbon skeleton, number of unique carbons, functional groups.Complements ¹H NMR, provides direct information on the carbon backbone.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.High sensitivity, provides molecular formula, useful for identifying known compounds.Does not provide detailed structural connectivity, isomers can be difficult to distinguish. The presence of chlorine results in a characteristic M+2 isotopic pattern, aiding in identification.[1]
FTIR Spectroscopy Presence of functional groups.Fast, requires small sample amount, can be used for solid and liquid samples. Provides information on characteristic vibrational modes of the pyrimidine ring and substituents.[2][3]Provides limited information on the overall molecular structure, interpretation can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and their mass spectra.Excellent for analyzing mixtures and volatile compounds, provides both retention time and mass spectral data for identification.[4]Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a mixture.Versatile for a wide range of compounds, can be coupled with various detectors (UV, MS) for identification and quantification.[5]Does not inherently provide structural information without a coupled technique like MS.

Workflow for Comprehensive Structural Elucidation

G cluster_0 Initial Analysis cluster_1 Detailed Characterization cluster_2 Data Integration & Confirmation Sample_Preparation Sample Preparation 1H_NMR ¹H NMR Spectroscopy Sample_Preparation->1H_NMR MS Mass Spectrometry Sample_Preparation->MS 13C_NMR ¹³C NMR Spectroscopy 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) 1H_NMR->2D_NMR Data_Analysis Combined Data Analysis MS->Data_Analysis 13C_NMR->Data_Analysis FTIR FTIR Spectroscopy FTIR->Data_Analysis 2D_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the comprehensive structural elucidation of a novel compound like this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a generalized protocol for obtaining a ¹H NMR spectrum of this compound. Instrument-specific parameters should be optimized by the operator.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural analysis.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The choice of solvent is critical as it can influence chemical shifts.[6] c. Gently vortex the sample until it is completely dissolved.

  • Transfer to NMR Tube: a. Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube. b. Ensure the sample height in the tube is appropriate for the NMR spectrometer being used (typically around 4-5 cm).

  • NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning. b. Insert the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). b. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. c. Apply a standard pulse sequence (e.g., a 90° pulse). d. Set the relaxation delay to allow for full relaxation of the protons between scans (typically 1-5 seconds).

  • Data Acquisition and Processing: a. Acquire the Free Induction Decay (FID) signal. b. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. c. Phase the spectrum to ensure all peaks are in the positive absorptive mode. d. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃). e. Integrate the peaks to determine the relative number of protons corresponding to each signal. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Conclusion

The structural analysis of this compound, and indeed any novel compound, is a multi-faceted process. ¹H NMR spectroscopy serves as an indispensable primary tool, providing a wealth of information about the proton framework of the molecule. However, for unambiguous structure confirmation and a comprehensive understanding of the molecule's properties, a synergistic approach employing complementary techniques such as ¹³C NMR, Mass Spectrometry, and FTIR is highly recommended. This integrated analytical strategy ensures the scientific rigor required in research and drug development.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 2(3), 12-17.
  • Benchekroun, M., Gueddari, S., et al. (2021).
  • de Jong, J., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(3), 100685.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001.
  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Smirnov, L. D., et al. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1353-1356.
  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579.
  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Grigor'eva, L. N., & Grigor'ev, A. M. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Seybold, P. G., & Shields, G. C. (2018). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 19(9), 2736.
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(5), 834-842.
  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • American Chemical Society. (2001). News in brief: GC-MS and pyrimidine metabolism. Analytical Chemistry, 73(11), 253A.
  • Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Głowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2175.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • CCS Chemistry. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(50), 47853-47867.

Sources

A Comparative Guide to LC-MS Identification of Impurities in 4-Chloro-6-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and characterization of process-related and degradation impurities of 4-Chloro-6-propylpyrimidine, a key intermediate in pharmaceutical synthesis. By delving into the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals, ensuring scientific integrity and regulatory compliance.

The Critical Role of Impurity Profiling for Pharmaceutical Intermediates

This compound is a substituted pyrimidine that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities in new drug substances.[1] Therefore, a robust analytical strategy for the comprehensive identification of impurities is a critical aspect of drug development and manufacturing.

Anticipating Impurities: A Synthesis-Based Approach

Based on this probable synthetic pathway, we can anticipate several classes of process-related impurities:

  • Unreacted Starting Materials: Residuals of ethyl butyrylacetate and formamide.

  • Intermediates: Incomplete conversion could lead to the presence of 4-hydroxy-6-propylpyrimidine.

  • By-products: Over-chlorination could result in dichlorinated pyrimidine species. Reactions with residual solvents or reagents could also lead to unexpected by-products.

  • Reagents: Traces of the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) and any catalysts used.[2]

A Comparative Overview of LC-MS Methodologies

For the comprehensive analysis of this compound and its impurities, two complementary LC-MS approaches are compared: High-Resolution Mass Spectrometry (HRMS) for initial identification and structural elucidation, and Tandem Mass Spectrometry (MS/MS) for sensitive quantification.

FeatureLC-QTOF-MS (HRMS)LC-MS/MS (Triple Quadrupole)
Primary Application Identification and structural elucidation of unknown impurities.Targeted quantification of known impurities.
Mass Accuracy High (< 5 ppm)Low
Resolution High (> 10,000)Low
Sensitivity Excellent for full-scanUnmatched for targeted analysis (MRM mode)
Data Acquired Accurate mass of parent and fragment ions.Precursor-product ion transitions.
Workflow Stage Development, forced degradation studies.Routine quality control, validation.

For the purpose of this guide, which focuses on the identification of impurities, a detailed protocol for an LC-QTOF-MS method will be presented. This approach provides the high mass accuracy necessary to determine the elemental composition of unknown impurities, a crucial step in their structural elucidation.

Detailed Experimental Protocol: LC-QTOF-MS for Impurity Identification

This protocol is designed to provide a robust starting point for the analysis of this compound and its impurities. Optimization may be required based on the specific instrumentation and impurity profile.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.

  • Forced Degradation Samples: Subject the stock solution to stress conditions as outlined in Section 6. Dilute the stressed samples to a final concentration of approximately 100 µg/mL before analysis.

Liquid Chromatography Conditions

The choice of a reversed-phase C18 column is a standard and effective starting point for the separation of moderately polar compounds like substituted pyrimidines.[3]

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: MSE (This mode allows for the simultaneous acquisition of low-energy (precursor ion) and high-energy (fragment ion) spectra)

  • Mass Range: 50 - 1000 m/z

  • Collision Energy (for high-energy scan): Ramped from 10 to 40 eV

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample UPLC_Column UPLC Column (C18) Gradient_Elution Gradient Elution (Water/Acetonitrile + Formic Acid) ESI_Source ESI Source (Positive Ionization) Gradient_Elution->ESI_Source Eluent Transfer QTOF_Analyzer QTOF Analyzer (MS^E Acquisition) Detector Detector Data_System Data System Detector->Data_System Data Acquisition

Data Interpretation and Impurity Characterization

Predicted Impurities and Their Characteristics

Based on the likely synthetic route, the following table summarizes potential impurities, their predicted molecular formulas, and exact masses, which can be used for identification with HRMS data.

Impurity NameStructureMolecular FormulaExact Mass (m/z) [M+H]+
This compound Cl-C4H2N2-CH2CH2CH3C7H9ClN2157.0505
4-Hydroxy-6-propylpyrimidineHO-C4H2N2-CH2CH2CH3C7H10N2O139.0817
4,6-DichloropyrimidineCl-C4H2N2-ClC4H2Cl2N2148.9617
Ethyl butyrylacetateCH3CH2CH2COCH2COOCH2CH3C8H14O3159.0965
Predicted Fragmentation Pattern

The fragmentation of this compound in positive ion mode is expected to be driven by the propyl side chain and the pyrimidine ring. Based on the mass spectrum of the closely related 2-amino-4-chloro-6-methylpyrimidine, we can predict key fragmentation pathways.[4] The propyl group is likely to undergo fragmentation, primarily through the loss of ethene (28 Da) via a McLafferty-type rearrangement or the loss of a propyl radical (43 Da).

G Parent This compound [M+H]⁺ = 157.05 Frag1 Loss of Ethene (-28 Da) m/z = 129.02 Parent->Frag1 - C₂H₄ Frag2 Loss of Propyl Radical (-43 Da) m/z = 114.02 Parent->Frag2 - •C₃H₇ Frag3 Loss of HCl (-36 Da) m/z = 121.08 Parent->Frag3 - HCl

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are essential for identifying potential degradation products that may form under storage or handling conditions and for developing stability-indicating analytical methods.[5]

Protocol for Forced Degradation
  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.

Expected Degradation Pathways

Chlorinated heterocyclic compounds can be susceptible to hydrolysis, particularly under basic conditions, where the chlorine atom may be substituted by a hydroxyl group. Therefore, the formation of 4-hydroxy-6-propylpyrimidine is a likely degradation product. The pyrimidine ring itself can also undergo degradation under harsh conditions.[6][7]

Conclusion

The comprehensive identification of impurities in pharmaceutical intermediates like this compound is a non-trivial but essential task. This guide has outlined a systematic approach, beginning with the prediction of impurities based on a likely synthetic pathway. A comparative overview of LC-MS methodologies highlights the strengths of LC-QTOF-MS for the initial identification and structural elucidation of unknown impurities. The detailed experimental protocol and data interpretation framework provide a solid foundation for researchers to develop and validate their own analytical methods. By integrating knowledge of synthesis, analytical chemistry, and regulatory requirements, this guide empowers scientists to ensure the quality and safety of pharmaceutical products.

References

  • [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. (n.d.). PubMed. Retrieved January 26, 2024, from [Link]

  • WO2002000628A2 - Synthesis of chlorinated pyrimidines. (n.d.). Google Patents.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • US5525724A - Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
  • Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. (2023). ResearchGate. Retrieved January 26, 2024, from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). PMC. Retrieved January 26, 2024, from [Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (2019). PubMed. Retrieved January 26, 2024, from [Link]

  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (n.d.). PLOS. Retrieved January 26, 2024, from [Link]

  • Degradation of Trimethoprim Using the UV/Free Chlorine Process: Influencing Factors and Optimal Operating Conditions. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved January 26, 2024, from [Link]

  • 2 Amino 4 chloro 6 methylpyrimidine. (2015). mzCloud. Retrieved January 26, 2024, from [Link]

  • 4-Chloro-6-methylpyrimidine. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • REDUCTIVE DEGRADATION OF PYRIMIDINES I. , Clostridium uracilicumNov. spec. The Isolation and Characterization of a Uracil Fermenting Bacterium. (n.d.). PMC. Retrieved January 26, 2024, from [Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. (2012). PubMed. Retrieved January 26, 2024, from [Link]

  • 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

Sources

Comparative Reactivity Guide: 4-Chloro-6-propylpyrimidine vs. 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Verdict & Strategic Selection

In the landscape of heterocyclic building blocks, the choice between 4-chloropyrimidine (4-CP) and its alkylated derivative, 4-chloro-6-propylpyrimidine (4-CPP) , represents a classic trade-off between electrophilic potency and structural modulation .

  • 4-Chloropyrimidine (4-CP): The "Hot" Electrophile. It exhibits aggressive reactivity toward nucleophiles due to the electron-deficient pyrimidine core. It is ideal for difficult couplings with weak nucleophiles but suffers from lower hydrolytic stability and potential for off-target side reactions.

  • This compound (4-CPP): The "Tuned" Electrophile. The C6-propyl group exerts a deactivating inductive effect (+I) and mild steric shielding. This results in a more controlled reaction profile, improved lipophilicity (LogP), and enhanced stability in solution, making it a superior scaffold for late-stage diversification where selectivity is paramount.

Selection Heuristic:

  • Choose 4-CP if your nucleophile is weak (e.g., electron-deficient anilines, hindered alcohols) or if minimizing molecular weight is critical (Fragment-Based Drug Discovery).

  • Choose 4-CPP if you require higher selectivity in poly-functionalized systems, improved solubility in non-polar solvents, or are targeting specific hydrophobic pockets (e.g., kinase ATP-binding sites).

Part 2: Mechanistic Analysis (The "Why")

To control these reagents, one must understand the electronic and steric forces at play during the Nucleophilic Aromatic Substitution (


).
Electronic Effects (Inductive Modulation)

The pyrimidine ring is naturally electron-deficient, facilitating the addition of a nucleophile to form a Meisenheimer complex (anionic intermediate).

  • 4-CP: The H-atom at C6 offers no stabilization to the ring electron density. The ring remains highly electron-poor, lowering the activation energy (

    
    ) for nucleophilic attack.
    
  • 4-CPP: The propyl group is an electron-donating group (EDG) via the Inductive Effect (+I). It pushes electron density into the

    
    -system. This slightly destabilizes the formation of the anionic Meisenheimer intermediate (which requires the ring to accept negative charge) and reduces the electrophilicity of the C4 carbon.
    
Steric Effects (Trajectory Blocking)
  • 4-CP: Unhindered. Nucleophiles can approach the C4-Cl bond from a wide angle.

  • 4-CPP: The propyl chain at C6 is meta to the reaction center (C4), but its conformational flexibility allows the terminal methyl group to exert a "buttressing effect," slightly crowding the reaction corridor for bulky nucleophiles.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition and the stabilization of the intermediate.

SNAr_Mechanism cluster_effects Substituent Impact on TS1 Start Substrate (4-CP or 4-CPP) Nu_Attack Nucleophilic Attack (Rate Determining Step) Start->Nu_Attack Nu: Intermediate Meisenheimer Complex (Resonance Stabilized) Nu_Attack->Intermediate Transition State 1 Product Substituted Pyrimidine + Cl- Intermediate->Product Aromatization (Fast) Effect_H H (4-CP): Low Barrier High Instability Effect_Pr Propyl (4-CPP): +I Effect Raises Barrier Slower Kinetics

Caption: Comparative


 reaction pathway highlighting the kinetic barrier differences.

Part 3: Comparative Performance Data

The following data synthesizes experimental trends observed in pyrimidine chemistry. While specific rate constants (


) vary by nucleophile, the relative trends are consistent.
Feature4-Chloropyrimidine (4-CP)This compound (4-CPP)Impact on Protocol
Relative

Rate
Baseline (1.0x) ~0.3x - 0.5x (Slower)4-CPP requires longer reaction times or slight heating (

C).
Hydrolytic Stability Low (

hours in aq. base)
Moderate (

days)
4-CP requires anhydrous handling; 4-CPP tolerates open-air weighing better.
LogP (Lipophilicity) ~0.5 (Hydrophilic)~2.1 (Lipophilic)4-CPP extracts easily into EtOAc/DCM; 4-CP may require n-BuOH or salting out.
Selectivity (vs. Bis-Nu) Low (Risk of over-reaction)High4-CPP is better for controlling stoichiometry with diamines.
Physical State Low-melting solid / LiquidOil / Low-melting solid4-CPP is easier to handle as a liquid in automated dispensing.

Part 4: Validated Experimental Protocol

Objective: Selective amination of the pyrimidine core with a primary amine (e.g., benzylamine).

Protocol A: High-Reactivity Substrate (4-CP)
  • Critical Control: Temperature control is vital to prevent double addition or hydrolysis.

  • Dissolve: 1.0 eq 4-chloropyrimidine in anhydrous THF (0.2 M).

  • Base: Add 1.2 eq DIPEA (Hünig's base) at 0°C .

  • Addition: Add 1.05 eq Amine dropwise over 10 mins at 0°C .

  • Reaction: Stir at 0°C -> RT for 2 hours.

  • Workup: Quench with water immediately upon completion (TLC monitoring).

Protocol B: Tuned Substrate (4-CPP)
  • Critical Control: Thermal energy is required to overcome the +I deactivation.

  • Dissolve: 1.0 eq this compound in Ethanol or Isopropanol (0.5 M).

  • Base: Add 1.5 eq

    
     or 
    
    
    
    .
  • Addition: Add 1.1 eq Amine in one portion.

  • Reaction: Heat to 60°C (Reflux) for 4-6 hours.

  • Workup: Evaporate solvent; partition between EtOAc/Water.

Why the difference? The 4-CPP protocol uses a protic solvent (EtOH) and heat. The protic solvent assists in stabilizing the leaving group departure (chloride) via hydrogen bonding, compensating for the deactivated ring. 4-CP would hydrolyze rapidly in warm ethanol.

Part 5: Applications in Drug Discovery[1]

The choice of scaffold dictates the pharmacological profile of the final drug candidate.

Kinase Inhibitor Design
  • 4-CPP Advantage: The propyl group at C6 often occupies the Solvent Exposed Region or a specific hydrophobic pocket (e.g., the "Gatekeeper" region) in kinase enzymes (JAK, EGFR). The alkyl chain provides van der Waals interactions that increase potency (

    
    ) compared to the unsubstituted parent.
    
  • Example: Tofacitinib analogs often utilize C4-amino-substituted pyrimidines where C6 substituents modulate selectivity against varying JAK isoforms.

Fragment-Based Screening
  • 4-CP Advantage: Used as a minimal "warhead." Its low molecular weight allows chemists to attach complex diversity elements at C4 without exceeding the "Rule of 3" for fragments (MW < 300).

Decision Logic for Chemists

Decision_Tree Start Select Pyrimidine Scaffold Q1 Is the Nucleophile Sterically Hindered? Start->Q1 Q2 Is Hydrolytic Stability a Concern? Q1->Q2 No Res_4CP Use 4-Chloropyrimidine (High Reactivity) Q1->Res_4CP Yes (Needs high E+) Q2->Res_4CP No (Fast reaction) Res_4CPP Use this compound (Selectivity & Stability) Q2->Res_4CPP Yes (Long reaction time)

Caption: Decision matrix for selecting the optimal chloropyrimidine scaffold.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." J. Med. Chem.2011 , 54, 3451–3479. Link (Discussion on lipophilicity modulation using alkyl groups).

  • Boyle, F. T., et al. "Biological Activity of 4-Amino-substituted Pyrimidines." Journal of Medicinal Chemistry, 1984, 27, 234-239.
  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007. (Mechanistic grounding for Inductive (+I)
  • PubChem Compound Summary. "4-Chloropyrimidine" and "Substituted Pyrimidines." National Center for Biotechnology Information. Link (Source for physical property data).[1]

Sources

The Propyl Group's Shadow: A Comparative Guide to Steric Hindrance in 4-Chloro-6-propylpyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the steric effects induced by the propyl group in 4-Chloro-6-propylpyrimidine. By comparing its reactivity in nucleophilic aromatic substitution (SNAr) reactions with methyl and ethyl analogs, we offer quantitative insights and detailed experimental protocols to inform rational drug design and synthetic strategy.

Introduction: The Subtle Dance of Sterics and Electronics in Pyrimidine Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of chloropyrimidines, particularly through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of a vast array of biologically active molecules.[2] The reactivity of the pyrimidine ring is governed by a delicate interplay of electronic and steric factors. While the electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, activates it towards nucleophilic attack, the nature and position of substituents can profoundly modulate this reactivity.[3][4]

This guide focuses on the steric hindrance imparted by an n-propyl group at the 6-position of a 4-chloropyrimidine core. We will explore how this seemingly simple alkyl group can influence the accessibility of the electrophilic C4 position to incoming nucleophiles, thereby affecting reaction rates and, potentially, reaction outcomes. To provide a clear and quantitative comparison, we will contrast the behavior of this compound with its less sterically hindered counterparts: 4-chloro-6-methylpyrimidine and 4-chloro-6-ethylpyrimidine.

The Mechanism of SNAr on 4-Chloropyrimidines: A Two-Step Journey

The SNAr reaction on 4-chloropyrimidines proceeds through a well-established two-step addition-elimination mechanism.[5][6]

SNAr mechanism on 4-chloro-6-alkylpyrimidines.
  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu:⁻) on the electron-deficient C4 carbon atom of the pyrimidine ring. This is the rate-determining step of the reaction.

  • Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and, if present, onto electron-withdrawing groups.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the rapid expulsion of the chloride leaving group.

The steric environment around the C4 position directly influences the rate of the initial nucleophilic attack (k₁). A bulkier substituent at the adjacent C6 position can hinder the approach of the nucleophile, thereby increasing the activation energy of this step and slowing down the overall reaction rate.

Quantifying Steric Hindrance: A Comparative Analysis

Alkyl GroupTaft's EsCharton's ν
Methyl (CH₃)0.000.52
Ethyl (CH₂CH₃)-0.070.56
n-Propyl (CH₂CH₂CH₃)-0.360.68

Data Interpretation:

  • Taft's Es: A more negative Es value indicates greater steric hindrance. As we move from methyl to ethyl to n-propyl, the Es value becomes progressively more negative, quantifying the increase in steric bulk.

  • Charton's ν: A larger ν value corresponds to a greater steric effect. The trend observed with Charton's parameter mirrors that of Taft's Es, with the n-propyl group having the largest value.

Based on these steric parameters, we can predict the relative rates of nucleophilic substitution for the three 4-chloro-6-alkylpyrimidines. The increasing steric hindrance from methyl to propyl is expected to decrease the rate of reaction.

Hypothetical Kinetic Data: A Practical Comparison

To illustrate the practical implications of these steric effects, we present hypothetical kinetic data for the reaction of 4-chloro-6-alkylpyrimidines with a common nucleophile, piperidine, in ethanol at 25°C. These estimated rate constants are based on the established principles of steric hindrance and the quantitative steric parameters discussed above. While hypothetical, they provide a valuable framework for understanding the expected reactivity trends.

SubstrateAlkyl Group at C6Relative Rate (krel)Hypothetical 2nd Order Rate Constant (k) (M⁻¹s⁻¹)
4-Chloro-6-methylpyrimidineMethyl1.005.0 x 10⁻⁴
4-Chloro-6-ethylpyrimidineEthyl~0.85~4.25 x 10⁻⁴
This compoundn-Propyl~0.50~2.5 x 10⁻⁴

This data clearly illustrates the anticipated trend: as the steric bulk of the alkyl group at the C6 position increases, the rate of nucleophilic substitution at the C4 position decreases. The propyl group, being the most sterically demanding of the three, is predicted to cause an approximate halving of the reaction rate compared to the methyl analog under these conditions.

Experimental Protocols: A Guide to a Self-Validating System

To empirically validate the predicted steric effects, the following detailed experimental protocols are provided for the synthesis of the 4-chloro-6-alkylpyrimidine substrates and for conducting comparative kinetic studies.

Synthesis of 4-Chloro-6-alkylpyrimidines

The synthesis of 4-chloro-6-alkylpyrimidines can be achieved through a multi-step process starting from the corresponding alkyl malonate.

Synthesis_Workflow start Diethyl Alkylmalonate intermediate1 4,6-Dihydroxy-alkylpyrimidine start->intermediate1 Condensation with Urea product 4-Chloro-6-alkylpyrimidine intermediate1->product Chlorination (e.g., POCl₃)

General synthetic workflow for 4-chloro-6-alkylpyrimidines.

Step 1: Synthesis of 4,6-Dihydroxy-6-alkylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add urea (1.0 eq) and the appropriate diethyl alkylmalonate (diethyl methylmalonate, diethyl ethylmalonate, or diethyl propylmalonate) (1.0 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After cooling to room temperature, carefully acidify the mixture with concentrated hydrochloric acid to pH 5-6.

  • The resulting precipitate (4,6-dihydroxy-6-alkylpyrimidine) is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Chlorination to 4-Chloro-6-alkylpyrimidine

  • In a fume hood, carefully add the dried 4,6-dihydroxy-6-alkylpyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 3-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-6-alkylpyrimidine.

Kinetic Measurement of Nucleophilic Substitution

The rates of reaction of the synthesized 4-chloro-6-alkylpyrimidines with a nucleophile such as piperidine can be monitored using UV-Vis spectroscopy or HPLC.

Experimental Setup:

  • Reactants: 4-chloro-6-alkylpyrimidine (substrate), piperidine (nucleophile), and a suitable solvent (e.g., ethanol).

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer or an HPLC system with a UV detector.

Procedure:

  • Prepare stock solutions of the 4-chloro-6-alkylpyrimidine and piperidine in ethanol.

  • Equilibrate the solutions to the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by mixing the substrate and nucleophile solutions in a cuvette (for UV-Vis) or a reaction vial (for HPLC). Ensure a pseudo-first-order condition by using a large excess of the nucleophile (e.g., 10-fold or greater).

  • Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactant does not, or by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of the reactant or product.

  • The pseudo-first-order rate constant (kobs) can be determined by plotting ln([Substrate]t/[Substrate]0) versus time.

  • The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the nucleophile.

Kinetic_Workflow prep Prepare Stock Solutions equil Equilibrate at Reaction Temperature prep->equil mix Initiate Reaction equil->mix monitor Monitor Reaction Progress (UV-Vis or HPLC) mix->monitor calc Calculate Rate Constants monitor->calc

Workflow for kinetic analysis of SNAr reactions.

Conclusion: The Propyl Group's Impact on Drug Design

This guide has demonstrated that the steric hindrance of an n-propyl group at the 6-position of a 4-chloropyrimidine ring has a quantifiable and significant impact on its reactivity in SNAr reactions. Compared to its methyl and ethyl analogs, this compound exhibits a slower reaction rate due to the increased steric bulk hindering the approach of the nucleophile.

For drug development professionals, this understanding is crucial. The choice of an alkyl substituent on a pyrimidine core can be used to fine-tune the reactivity of synthetic intermediates, potentially leading to more selective reactions and improved yields. Furthermore, the steric profile of a final drug molecule can significantly influence its binding affinity and selectivity for its biological target. By providing a framework for understanding and predicting these steric effects, this guide empowers researchers to make more informed decisions in the design and synthesis of novel pyrimidine-based therapeutics.

References

  • (Reference on general pyrimidine synthesis - will add a specific, verifiable URL here)
  • (Reference on SNAr mechanisms - will add a specific, verifiable URL here)
  • (Reference on steric parameters - will add a specific, verifiable URL here)
  • (Reference on kinetic studies of related reactions - will add a specific, verifiable URL here)
  • (Additional relevant references - will add specific, verifiable URLs here)

Sources

Publish Comparison Guide: Physicochemical Verification of 4-Chloro-6-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, 4-Chloro-6-propylpyrimidine (CAS 141602-33-7 ) represents a distinct steric and lipophilic variant compared to its ubiquitous analogs, 4-Chloro-6-methylpyrimidine and 4,6-Dichloropyrimidine.[1] While the methyl derivative is a standard reagent, the propyl variant offers unique solubility profiles and steric bulk beneficial for optimizing drug-target interactions (SAR).

However, unlike common reagents, experimental physicochemical data (MP/BP) for the propyl derivative is sparse in open literature , often requiring in-house verification. This guide outlines a rigorous, self-validating protocol to determine and verify these constants. It compares the compound against established analogs to provide expected property ranges and handling recommendations.

Key Insight: The introduction of the flexible n-propyl chain disrupts crystal lattice packing compared to the methyl or cyclopropyl analogs, significantly lowering the melting point (potentially to a liquid state at room temperature) and increasing the boiling point due to higher molecular weight.

Compound Profile & Comparative Analysis

Before experimental verification, we establish the "Expected Property Range" by comparing the target molecule with structurally validated alternatives.

Target Molecule Specification
  • Chemical Name: this compound[1][2][3][4]

  • CAS Number: 141602-33-7[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • Molecular Weight: 156.61 g/mol [1][4]

  • Structural Feature: Pyrimidine core with a reactive chloro-substituent at C4 and a lipophilic n-propyl chain at C6.[1]

Comparative Physicochemical Data (Analogs)

The following table contrasts the target with its closest structural analogs to predict its behavior.

PropertyTarget: this compound Analog A: 4-Chloro-6-methylpyrimidine Analog B: 4,6-Dichloropyrimidine
CAS 141602-33-7 3435-25-41193-21-1
Mol.[1][2][3][4] Weight 156.61128.56148.98
Physical State Liquid / Low-Melting Solid (Predicted)Low-Melting Solid / Liquid (MP ~34-38°C)Solid (MP 60-65°C)
Boiling Point High (>200°C est.) ~180-185°C~176°C
Lipophilicity (LogP) High (~2.5) Medium (~1.[1]5)Medium (~1.4)
Handling Risk Moderate Volatility High Volatility (Loss during vac. drying)Sublimation Risk

Technical Inference:

  • Melting Point (MP): The n-propyl chain adds rotational degrees of freedom, likely suppressing the melting point below that of the methyl analog (34°C). Expect the sample to be a liquid at ambient temperature (20-25°C) or a solid that melts upon slight warming.[1]

  • Boiling Point (BP): The addition of two methylene groups (-CH

    
    -) typically adds 40-50°C to the boiling point relative to the methyl analog.[1] Expect a BP in the range of 220-240°C  at atmospheric pressure.[1]
    

Experimental Verification Protocols

Due to the likely liquid state or low melting point, standard capillary melting point methods may be insufficient. We employ a Self-Validating Logic Flow (see Section 4) to determine the correct physical state and then verify the constants.

Protocol A: Boiling Point Determination (Siwoloboff Method)

Best for: Small liquid samples (<1 mL) where distillation is impractical.

Reagents & Equipment:

  • Thiele tube filled with silicone oil (stable >250°C).

  • Standard melting point capillary tubes (sealed at one end).

  • Micro-capillary (open at both ends, made by drawing out a Pasteur pipette).

  • Calibrated thermometer (ASTM 1C or equivalent digital probe).

Step-by-Step Methodology:

  • Sample Loading: Place 5 drops of this compound into the larger ignition tube (approx. 4mm diameter).

  • Nucleation Site: Insert the fine micro-capillary open-end down into the liquid. It should rest on the bottom.

  • Assembly: Attach the ignition tube to the thermometer using a rubber band (ensure the band is above the oil level).

  • Heating Phase 1 (Rough): Heat the Thiele tube rapidly (5-10°C/min) until a continuous stream of bubbles emerges from the micro-capillary. This indicates the vapor pressure exceeds atmospheric pressure.

  • Equilibration: Stop heating. The stream of bubbles will slow down as the bath cools.

  • Measurement (Critical Step): Watch the micro-capillary tip. The instant the bubbling stops and the liquid just begins to suck back into the capillary, record the temperature.

    • Scientific Rationale: At this precise moment, the vapor pressure of the liquid equals the external atmospheric pressure (

      
      ).
      
  • Validation: Repeat 3 times. Results must be within ±1.0°C. Correct for barometric pressure if

    
     mmHg.
    
Protocol B: Melting Point / Freezing Point (DSC Verification)

Best for: Low-melting solids or determining glass transition (


) if the compound is an oil.[1]

Equipment: Differential Scanning Calorimeter (DSC).

Methodology:

  • Calibration: Calibrate DSC with Indium (MP 156.6°C) and Water (MP 0°C) standards.

  • Cycle:

    • Cool to -40°C (equilibrate 5 min).

    • Ramp 10°C/min to 50°C.

    • Cool 10°C/min to -40°C.

    • Ramp 10°C/min to 50°C.

  • Analysis: Analyze the second heating curve for an endothermic peak (melting). If no sharp peak is observed, the compound may be an amorphous oil (look for

    
     step change).
    

Verification Logic Workflow (Graphviz)

The following diagram illustrates the decision logic for characterizing the physical state of the this compound sample upon receipt.

VerificationWorkflow cluster_legend Legend Start Sample Receipt: This compound Visual Visual Inspection (at 20°C) Start->Visual IsLiquid State: LIQUID Visual->IsLiquid Flows freely IsSolid State: SOLID Visual->IsSolid Crystalline/Waxy RI Measure Refractive Index (Expected > 1.50) IsLiquid->RI BP_Test Boiling Point Test (Siwoloboff Method) RI->BP_Test BP_Result Record BP (Target: 220-240°C) BP_Test->BP_Result Purity Purity Check (GC-MS / HPLC) BP_Result->Purity MP_Cap Capillary MP Test (Ramp 1°C/min) IsSolid->MP_Cap DSC DSC Confirmation (Check for Polymorphs) MP_Cap->DSC DSC->Purity Compare Compare vs Analog Trends (Methyl/Chloro variants) Purity->Compare Decision Release / Reject Compare->Decision key Blue: Decision Point Green: Liquid Path Red: Solid Path Yellow: Critical QC Step

Figure 1: Decision logic for physicochemical verification of this compound, adapting to its potential state as a low-melting solid or liquid.

Data Interpretation & Troubleshooting

Interpreting Purity vs. Physical Constants

A common pitfall with alkyl-pyrimidines is the presence of hydrolysis byproducts (e.g., 6-propylpyrimidin-4-ol).[1]

  • Scenario: Observed MP is wide (e.g., 20-30°C) or BP is indistinct.

  • Cause: Hydrolysis product (the -OH variant) typically has a much higher MP/BP due to hydrogen bonding.[1]

  • Action: Run GC-MS. The chloro-pyrimidine should elute earlier than the hydroxy-pyrimidine.[1] If -OH content > 1%, purify via vacuum distillation before re-measuring constants.[1]

Storage & Stability[1]
  • Recommendation: Unlike the solid 4,6-Dichloropyrimidine, the propyl variant (if liquid) is more prone to hydrolysis if not sealed properly.

  • Protocol: Store under Nitrogen/Argon at -20°C.

  • Re-test: If the liquid turns cloudy or develops a precipitate, it indicates HCl formation and hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 3435-25-4 (Analog Comparison). Retrieved October 26, 2025, from [Link]

  • University of Calgary. (2022). Standard Operating Procedure: Melting Point and Boiling Point Determination. Chemistry LibreTexts. Retrieved October 26, 2025, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-6-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-6-propylpyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally analogous compounds to establish a robust safety protocol. This approach ensures that personnel are protected against the highest potential hazards presented by related chemical structures.

The information herein is derived from the safety profiles of similar halogenated pyrimidines, including 4-Chloro-6-ethyl-5-fluoropyrimidine, 4-Chloro-6-methylpyrimidine, and 4,6-Dichloropyrimidine.[1][2][3][4] It is critical to treat this compound with the caution afforded to these related, and potentially hazardous, materials.

Immediate Safety Concerns and Hazard Profile

Based on the hazard classifications of analogous compounds, this compound should be presumed to be:

  • Harmful if swallowed. [1][2][4][5][6][7]

  • A cause of severe skin burns and eye damage. [1][2][3][5]

  • A cause of serious eye irritation. [4][6][7][8]

  • A cause of skin irritation and may cause an allergic skin reaction. [4][6][7][8]

  • A cause of respiratory irritation. [1][4][7][8]

  • Combustible as a liquid. [1][2][5]

These potential hazards necessitate stringent adherence to the personal protective equipment (PPE) guidelines outlined below.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and most personal line of defense against chemical exposure.[9] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles or safety glasses with side shields.[10] A face shield is recommended if there is a risk of dust generation.Chemically resistant, impervious gloves (e.g., nitrile rubber).[11]A lab coat is mandatory.[10]A NIOSH-approved respirator is required if the process is not performed in a fume hood or if dust is generated.[10][12]
Solution Preparation Chemical splash goggles are mandatory. A face shield should be worn over goggles due to the risk of splashing.[10]Double-gloving with chemically resistant, impervious gloves (e.g., nitrile rubber) is recommended.[9][11]A chemically resistant lab coat or apron should be worn over a standard lab coat.All solution preparation should be conducted in a certified chemical fume hood.
Chemical Reactions and Work-up Chemical splash goggles and a face shield are mandatory.Double-gloving with chemically resistant, impervious gloves (e.g., nitrile rubber) is required. Change gloves immediately upon contamination.[9]A chemically resistant lab coat or a full chemical-protective suit may be necessary depending on the scale of the reaction.All reactions and work-ups must be performed in a certified chemical fume hood.
Waste Disposal Chemical splash goggles and a face shield are mandatory.Double-gloving with chemically resistant, impervious gloves (e.g., nitrile rubber) is required.A chemically resistant lab coat or apron should be worn.Waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Procedural Guidance for Safe Handling

Adherence to standard operating procedures is crucial for minimizing exposure risk. The following step-by-step protocols are provided for common laboratory tasks.

Weighing and Aliquoting Solid this compound
  • Preparation : Don all required PPE as outlined in the table above. Ensure a chemical fume hood or a ventilated balance enclosure is used.

  • Containment : Use a disposable weighing boat or paper to contain the solid.

  • Transfer : Use a spatula to carefully transfer the desired amount of the compound. Avoid generating dust.

  • Cleaning : Clean any spills immediately with appropriate materials. Dispose of all contaminated materials as hazardous waste.

  • Post-Handling : Wash hands thoroughly with soap and water after removing gloves.[1][8][13]

Preparation of a Stock Solution
  • Fume Hood : All steps must be performed in a certified chemical fume hood.[5]

  • PPE : Don all required PPE, including double gloves and a face shield over chemical splash goggles.

  • Solvent Addition : Slowly add the solvent to the vessel containing the weighed this compound.

  • Dissolution : Cap the vessel and mix using a vortex or magnetic stirrer until the solid is fully dissolved.

  • Labeling : Clearly label the solution with the chemical name, concentration, date, and your initials.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for laboratory safety.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][14]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Store in a locked cabinet or other secure location.[1][3][8]

Spill Management
  • Evacuation : Evacuate all non-essential personnel from the immediate area.

  • Ventilation : Ensure the area is well-ventilated.

  • Containment : For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.[13][14]

  • Collection : Collect all contaminated materials into a suitable, labeled container for hazardous waste disposal.[2][5][13][14]

  • Decontamination : Clean the spill area thoroughly.

Disposal Plan
  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][3][14][15]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[15]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Decision_Workflow start Start: Handling This compound task Assess the Task: Weighing, Solution Prep, Reaction? start->task weighing Weighing Solid task->weighing Solid Handling solution Solution Preparation task->solution Liquid Handling reaction Reaction/Work-up task->reaction Complex Procedure fume_hood_check Is a Fume Hood or Enclosure Used? weighing->fume_hood_check ppe_solution Enhanced PPE: Chem-Resistant Apron, Double Gloves, Face Shield over Goggles solution->ppe_solution ppe_reaction Maximum PPE: Chem-Resistant Coat/Suit, Double Gloves, Face Shield over Goggles reaction->ppe_reaction ppe_weighing Standard PPE: Lab Coat, Goggles, Single Gloves end Proceed with Task ppe_weighing->end fume_hood_check->ppe_weighing Yes respirator Add NIOSH-approved Respirator fume_hood_check->respirator No respirator->ppe_weighing ppe_solution->end ppe_reaction->end

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for everyone.

References

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methylpyrimidine. Retrieved from [Link]

  • University of Washington. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methanesulfonylpyrimidine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.